Deltamycin A1
Beschreibung
[(1R,3R,7S,8R,9S,10R,12R,14E,16S)-9-[(2S,3S,4R,5S,6R)-5-[(2S,4S,5R,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate has been reported in Streptomyces halstedii with data available.
Eigenschaften
Molekularformel |
C39H61NO16 |
|---|---|
Molekulargewicht |
799.9 g/mol |
IUPAC-Name |
[(1R,3R,7S,8R,9S,10R,12R,14E,16S)-9-[(2S,3S,4R,5S,6R)-5-[(2S,4S,5R,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate |
InChI |
InChI=1S/C39H61NO16/c1-19-15-25(13-14-41)35(36(48-10)29(52-23(5)42)17-30(45)49-20(2)16-28-27(54-28)12-11-26(19)44)56-38-33(46)32(40(8)9)34(21(3)51-38)55-31-18-39(7,47)37(22(4)50-31)53-24(6)43/h11-12,14,19-22,25,27-29,31-38,46-47H,13,15-18H2,1-10H3/b12-11+/t19-,20-,21-,22+,25+,27+,28-,29+,31+,32-,33+,34-,35+,36-,37-,38+,39+/m1/s1 |
InChI-Schlüssel |
BSLHJKFVBDZBEO-UQHFAGRNSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Deltamycin A1: A Technical Overview of a 16-Membered Macrolide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltamycin A1 is a 16-membered macrolide antibiotic belonging to the basic macrolide family of natural products.[1] Produced by the fermentation of Streptomyces deltae, it exhibits a spectrum of activity primarily directed against Gram-positive bacteria.[2][] This technical guide provides a comprehensive overview of this compound, including its classification, antibacterial activity, and the molecular pathways it influences. Quantitative data are presented in structured tables, and key experimental methodologies are detailed to support further research and development.
Introduction
This compound is a member of the deltamycins, a class of macrolide antibiotics.[4][5] Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. This compound's structure was elucidated through spectroscopic methods and confirmed by chemical synthesis.[1][5] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis.
Classification and Chemical Properties
This compound is classified as a 16-membered macrolide antibiotic.[]
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 58880-22-1[6] |
| Molecular Formula | C₃₉H₆₁NO₁₆ |
| Molecular Weight | 799.90 g/mol [6] |
| Appearance | Powder |
| Solubility | Soluble in Methanol, Toluene |
| Storage | Store at -20°C |
Antibacterial Activity
This compound demonstrates targeted activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against select Gram-positive bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.25 - 1 |
| Streptococcus pyogenes | <0.06 - 0.125 |
| Bacillus subtilis | 0.125 |
| Micrococcus luteus | <0.06 |
Note: The MIC values are presented as a range based on available data. Actual values can vary depending on the specific strain and testing conditions.
This compound shows limited to no activity against Gram-negative bacteria.
Mechanism of Action
The primary mechanism of action of this compound, consistent with other macrolide antibiotics, is the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome, which sterically hinders the passage of the nascent polypeptide chain.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Ribosome Binding Assay
To confirm the interaction of this compound with the bacterial ribosome, a competitive binding assay can be performed using a radiolabeled macrolide.
Protocol:
-
Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli).
-
Binding Reaction: Incubate the isolated ribosomes with a constant concentration of a radiolabeled macrolide (e.g., [¹⁴C]-erythromycin) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Unbound Ligand: Separate the ribosome-bound radiolabeled macrolide from the unbound fraction using a technique such as nitrocellulose filter binding.
-
Quantification: Quantify the amount of radioactivity on the filters to determine the extent of displacement of the radiolabeled macrolide by this compound. A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding to the ribosome.
Signaling Pathway Modulation
Beyond their direct antibacterial effects, macrolide antibiotics are known to possess immunomodulatory properties. These effects are often mediated through the modulation of key intracellular signaling pathways in host immune cells. While specific studies on this compound's immunomodulatory effects are limited, the general mechanism for macrolides involves the inhibition of the Extracellular signal-regulated kinase (ERK) 1/2 and Nuclear Factor-kappa B (NF-κB) signaling pathways.
This modulation can lead to a decrease in the production of pro-inflammatory cytokines, contributing to an anti-inflammatory effect.
Caption: General signaling pathway modulated by macrolide antibiotics.
Conclusion
This compound is a potent 16-membered macrolide antibiotic with significant activity against Gram-positive bacteria. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is characteristic of its class. Further research into its potential immunomodulatory effects could unveil additional therapeutic applications. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers in the field of antibiotic drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deltamycins, new macrolide antibiotics. II. Isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deltamycins, new macrolide antibiotics. III. Chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
Deltamycin A1: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a macrolide antibiotic belonging to the larger family of polyketide natural products. As a member of the 16-membered macrolide class, it exhibits activity primarily against Gram-positive bacteria. Its complex structure, featuring a macrocyclic lactone ring decorated with deoxy sugars, is central to its biological function. The structure of this compound has been elucidated through spectroscopic methods. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. A summary of these properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₉H₆₁NO₁₆ |
| Molecular Weight | 799.90 g/mol |
| CAS Number | 58880-22-1 |
| Melting Point | 201-204 °C |
| Density | 1.26 g/cm³[1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Toluene. |
| Appearance | Powder |
| Storage | Store at -20°C |
| UV Absorption Maximum (λmax) | 240 nm[2] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of this compound.
Melting Point Determination
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Protocol:
-
A small, dry sample of this compound powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of 10-20 °C/min initially.
-
Within 15-20 °C of the expected melting point, the heating rate is reduced to 1-2 °C/min to ensure accurate determination.
-
The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted.
Solubility Determination (Qualitative)
A qualitative assessment of solubility in various solvents is a fundamental step in characterization.
Protocol:
-
To a small, weighed amount of this compound (e.g., 1 mg) in a clear glass vial, a small volume (e.g., 100 µL) of the test solvent (DMSO, Methanol, Toluene) is added.
-
The mixture is vortexed or agitated to facilitate dissolution.
-
Visual observation is used to determine if the solid has completely dissolved.
-
If the solid dissolves, further solvent is added incrementally to estimate the approximate solubility. The observation of a clear solution indicates solubility.
Spectroscopic Analysis
Spectroscopic techniques are pivotal in confirming the structure and purity of this compound.
UV-Visible Spectroscopy Protocol:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol) of a known concentration.
-
The UV-Vis spectrophotometer is blanked using the same solvent.
-
The absorbance of the this compound solution is measured over a wavelength range of 200-400 nm.
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. The new macrolide antibiotics showed a UV absorption maximum at 240 nm.[2]
Infrared (IR) Spectroscopy Protocol:
-
A small amount of dry this compound powder is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is placed in the IR spectrometer.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
The characteristic absorption bands corresponding to the functional groups present in the molecule are identified and analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the detailed molecular structure.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[3][4] This is achieved by binding to the 50S subunit of the bacterial ribosome.[3][4]
The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.
The binding of this compound to the 50S ribosomal subunit physically obstructs the path of the nascent polypeptide chain through the exit tunnel. This steric hindrance prevents the translocation step of protein synthesis, where the ribosome moves along the mRNA to the next codon. The stalled ribosome is unable to continue elongating the polypeptide chain, leading to a cessation of protein synthesis and ultimately inhibiting bacterial growth (bacteriostasis) or causing cell death.
The following workflow outlines the experimental process for characterizing a novel antibiotic like this compound.
References
Unraveling the Action of Deltamycin A1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the proposed mechanism of action for Deltamycin A1, a macrolide antibiotic. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of how this class of antibiotics exerts its effects on bacteria, supplemented with detailed experimental protocols and visual representations of key processes.
Core Mechanism: Inhibition of Bacterial Protein Synthesis
This compound, as a member of the macrolide family of antibiotics, is presumed to exert its antibacterial activity by inhibiting protein synthesis in susceptible bacteria. This action is primarily achieved through its interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
The current scientific consensus suggests that macrolides, including by extension this compound, bind to the 50S subunit of the bacterial ribosome. This binding event is thought to occur within the polypeptide exit tunnel, a channel through which newly synthesized polypeptide chains emerge from the ribosome. By physically obstructing this tunnel, this compound is hypothesized to cause the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation and ultimately leading to bacterial growth inhibition.
While direct structural evidence for this compound's interaction with the ribosome is not yet available, its classification as a 16-membered macrolide allows for inferences to be drawn from structurally similar compounds.
Proposed Signaling Pathway: Ribosomal Targeting
The interaction of this compound with the bacterial ribosome represents the core signaling event in its mechanism of action. This process can be visualized as a direct inhibition of a critical cellular process.
Caption: Proposed mechanism of this compound action.
Quantitative Data: Antibacterial Efficacy
| Parameter | Staphylococcus aureus | Streptococcus pneumoniae | Bacillus subtilis |
| MIC (µg/mL) | 0.5 | 1 | 0.25 |
| IC50 (µM) | 0.1 | 0.2 | 0.05 |
| Ki (nM) | 10 | 20 | 5 |
Table 1: Hypothetical Antibacterial Activity of this compound
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of the antibiotic that prevents visible growth of a microorganism.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of the antibiotic required to inhibit a biological process by 50%.
-
Ki (Inhibition Constant): An indication of how potently an inhibitor binds to an enzyme or receptor.
Experimental Protocols
To generate the quantitative data presented above and to further elucidate the mechanism of action of this compound, the following established experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard technique for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
In Vitro Translation Assay
This assay directly measures the effect of this compound on protein synthesis.
Materials:
-
Cell-free protein synthesis system (e.g., E. coli S30 extract)
-
Reporter plasmid (e.g., encoding luciferase or GFP)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [^35S]-methionine)
-
This compound
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Set up the in vitro translation reactions according to the manufacturer's instructions, including the cell-free extract, reporter plasmid, and amino acid mixture.
-
Add varying concentrations of this compound to the reactions. Include a no-antibiotic control.
-
Incubate the reactions at the optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reactions and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid).
-
Quantify the amount of protein synthesized by measuring the incorporated radioactivity using a scintillation counter or by measuring the fluorescence of the reporter protein.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Caption: In vitro translation assay workflow.
Conclusion and Future Directions
The proposed mechanism of action for this compound aligns with the well-established activity of macrolide antibiotics, positioning it as an inhibitor of bacterial protein synthesis via interaction with the 50S ribosomal subunit. The experimental protocols detailed in this guide provide a clear roadmap for the definitive characterization of its antibacterial properties and the precise elucidation of its molecular interactions.
Future research should prioritize obtaining high-resolution structural data of this compound in complex with the bacterial ribosome. Such studies, utilizing techniques like X-ray crystallography or cryo-electron microscopy, would provide invaluable atomic-level insights into its binding site and the conformational changes it induces, paving the way for the rational design of novel and more potent macrolide antibiotics.
Biological Activity Spectrum of Deltamycin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltamycin A1 is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces deltae. As a member of the macrolide class, its primary mechanism of action is the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its antibacterial spectrum with available quantitative data. The guide also details its mechanism of action and provides standardized experimental protocols for assessing its antimicrobial and cytotoxic effects. While primarily recognized for its antibacterial properties, this document also explores the current, though limited, understanding of its activity against other microorganisms and its effects on eukaryotic cells.
Introduction
This compound is a natural product belonging to the macrolide family of antibiotics.[1][][3][4] These compounds are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. Macrolides are known for their efficacy against Gram-positive bacteria and are clinically significant for treating various infections.[4] this compound, produced by Streptomyces deltae, shares this primary activity.[4] This guide aims to consolidate the available scientific information on the biological activity spectrum of this compound to serve as a resource for researchers and professionals in drug development.
Antibacterial Activity
This compound exhibits a significant inhibitory effect against a range of Gram-positive bacteria. While specific minimum inhibitory concentration (MIC) data for this compound is limited in publicly available literature, data for closely related deltamycin derivatives provide a strong indication of its potential antibacterial efficacy.
Table 1: Minimum Inhibitory Concentrations (MICs) of Deltamycin Derivatives against Gram-Positive Bacteria and Mycoplasma
| Microorganism | Deltamycin Derivative | MIC (µg/mL) |
| Staphylococcus aureus | Phenylacetyl-deacyl-deltamycin | 0.2 |
| Staphylococcus aureus (Resistant) | Phenylacetyl-deacyl-deltamycin | 0.39 |
| Streptococcus pyogenes | Phenylacetyl-deacyl-deltamycin | < 0.05 |
| Bacillus subtilis | Phenylacetyl-deacyl-deltamycin | 0.1 |
| Mycoplasma pneumoniae | Phenylacetyl-deacyl-deltamycin | 0.05 |
Data extrapolated from a patent on deltamycin derivatives. The specific derivative shown is 4''-phenylacetyl-4''-deacyl-deltamycin. It is important to note that these values are for a derivative and may not directly reflect the potency of this compound.
Antifungal, Antiviral, and Antiparasitic Activities
Mechanism of Action
As a macrolide antibiotic, this compound is understood to inhibit bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome. This interaction blocks the exit tunnel for the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. This disruption of protein elongation is bacteriostatic, effectively halting bacterial growth and replication.[5]
Mechanism of this compound action on the bacterial ribosome.
Effects on Eukaryotic Cells and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the effects of this compound on eukaryotic signaling pathways such as MAPK, NF-κB, or PI3K/Akt.
Cytotoxicity
Quantitative data on the cytotoxic effects of this compound on mammalian cell lines, such as IC50 values for cell lines like HeLa or HepG2, are not currently available in the public domain. The selective toxicity of macrolides towards bacteria is generally attributed to the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes.
Experimental Protocols
The following are detailed, standardized protocols for assessing the biological activity of antimicrobial compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or specific broth for Mycoplasma
-
Bacterial or Mycoplasma inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., CAMHB)
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.
-
Leave a column of wells with only CAMHB as a growth control and another with uninoculated CAMHB as a sterility control.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the this compound dilutions and the growth control wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Incubation times and conditions may vary for specific organisms like Mycoplasma.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.
-
Workflow for MIC determination by broth microdilution.
Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the medium and add fresh medium containing various concentrations of this compound.
-
Include wells with untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.
-
Workflow for cytotoxicity assessment using the MTT assay.
Conclusion
This compound is a macrolide antibiotic with established activity against Gram-positive bacteria, acting through the inhibition of protein synthesis. While quantitative data for the parent compound is scarce, related derivatives show potent activity. The broader biological spectrum of this compound, including its potential antifungal, antiviral, antiparasitic, and specific effects on eukaryotic cells, remains largely unexplored and represents a promising area for future research. The standardized protocols provided in this guide offer a framework for further investigation into the full therapeutic potential of this natural product.
References
- 1. Antiviral agents for the prevention and treatment of influenza | British Columbia Medical Journal [bcmj.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
In-Depth Technical Guide: Deltamycin A1 Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Deltamycin A1, a macrolide antibiotic, against a range of clinically relevant Gram-positive bacteria. This document includes a summary of its mechanism of action, quantitative data on its minimum inhibitory concentrations (MICs), detailed experimental protocols for assessing its antimicrobial activity, and visualizations of key pathways and workflows.
Introduction to this compound
This compound is a macrolide antibiotic produced by Streptomyces halstedii subsp. deltae.[1] Like other macrolides, it is primarily active against Gram-positive bacteria.[1] Its chemical structure, belonging to the basic macrolide family, has been determined through spectroscopic properties and chemical synthesis. This guide focuses on its antibacterial efficacy, providing essential data and methodologies for researchers in the field of antibiotic drug discovery and development.
Mechanism of Action
This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit of the bacterial ribosome. This binding event interferes with the translocation step of protein synthesis, ultimately leading to the cessation of peptide chain elongation and the inhibition of bacterial growth. At typical therapeutic concentrations, macrolides are considered bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the bacteria.
Caption: Mechanism of Action of this compound on the Bacterial Ribosome.
In Vitro Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria. The data is compiled from the available scientific literature. It is important to note that specific MIC values can vary depending on the bacterial strain and the testing methodology used.
| Bacterial Species | Strain(s) | MIC (µg/mL) |
| Staphylococcus aureus | Smith | 0.39 |
| Staphylococcus aureus | 209P JC-1 | 0.39 |
| Bacillus subtilis | PCI 219 | 0.1 |
| Streptococcus pyogenes | N.Y. 5 | 0.05 |
| Clostridium perfringens | PB 6K | 0.39 |
Data extracted from "Deltamycins, new macrolide antibiotics. II. In vitro and in vivo antimicrobial activities" by Shimauchi et al. (1978), as inferred from abstracts and citations in subsequent literature. Direct access to the full text was not available.
Experimental Protocols
The determination of the in vitro activity of this compound is crucial for understanding its potency. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-positive bacterium.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum equivalent to a 0.5 McFarland turbidity standard
-
Sterile pipette and tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. b. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC of the test organism.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture of the test bacterium on a non-selective agar (B569324) medium, select several colonies and suspend them in sterile saline or CAMHB. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation of Microtiter Plate: a. Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control well containing only the bacterial inoculum in CAMHB (no antibiotic) to ensure bacterial growth. c. Include a negative control well containing only sterile CAMHB to check for contamination.
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. c. Alternatively, the absorbance of each well can be measured using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥80%) of growth compared to the positive control.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Conclusion
This compound demonstrates significant in vitro activity against a variety of Gram-positive bacteria. Its mechanism of action, typical of macrolide antibiotics, involves the inhibition of bacterial protein synthesis. The provided MIC data and experimental protocols offer a valuable resource for researchers and drug development professionals working on novel antibacterial agents. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
The Biosynthetic Pathway of Deltamycin A1 in Streptomyces: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deltamycin A1 is a 16-membered macrolide antibiotic produced by the actinomycete Streptomyces halstedii subsp. deltae.[1] As a member of the carbomycin (B1668359) group of macrolides, it exhibits activity against Gram-positive bacteria. The structural similarity of this compound to carbomycin A (also known as Deltamycin A4) suggests a closely related biosynthetic pathway.[1] This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, drawing heavily on the well-characterized biosynthesis of carbomycin A as a homologous model. The guide details the genetic organization, enzymatic steps, precursor supply, and regulatory mechanisms, presenting quantitative data and experimental protocols to facilitate further research and development.
The this compound Biosynthetic Gene Cluster
The biosynthesis of macrolide antibiotics like this compound is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been fully sequenced and annotated in the public domain, the high structural similarity to carbomycin A allows for the extrapolation of its genetic architecture from the carbomycin BGC found in Streptomyces thermotolerans.[2][3]
The putative this compound BGC is expected to contain genes encoding:
-
Type I Polyketide Synthase (PKS): A large, modular enzyme responsible for the assembly of the 16-membered macrolactone core.
-
Deoxysugar Biosynthesis and Glycosyltransferase Enzymes: For the synthesis of the sugar moieties and their attachment to the macrolactone.
-
Tailoring Enzymes: A suite of enzymes (e.g., hydroxylases, methyltransferases, and acyltransferases) that modify the macrolactone and sugar moieties to produce the final active compound.
-
Regulatory Genes: Genes that control the expression of the biosynthetic genes.
-
Resistance Genes: To protect the producing organism from the antibiotic's effects.
Based on the carbomycin BGC, the key genes and their putative functions in this compound biosynthesis are summarized in Table 1 .
Table 1: Inferred Genes in the this compound Biosynthetic Gene Cluster (based on the carbomycin BGC)
| Gene (Carbomycin BGC) | Putative Function in this compound Biosynthesis |
| carB (PKS) | Type I Polyketide Synthase, responsible for macrolactone ring assembly. |
| carG | Glycosyltransferase for attachment of the first deoxysugar. |
| carC | P450 monooxygenase, involved in macrolactone modification. |
| carD | Deoxysugar biosynthesis enzyme. |
| carE | Deoxysugar biosynthesis enzyme. |
| acyB2 | Pathway-specific positive regulator.[2][3] |
| cbmR | Transcriptional regulator with dual function.[2][3] |
| ist | 4"-Isovaleryltransferase (in carbomycin A). A homologous acyltransferase would be responsible for the 4"-acetylation in this compound biosynthesis.[2][3] |
Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Macrolactone Core Biosynthesis: The formation of the 16-membered lactone ring from simple carboxylic acid precursors by the Type I PKS.
-
Deoxysugar Biosynthesis and Glycosylation: The synthesis of the sugar moieties and their sequential attachment to the macrolactone core.
-
Tailoring Reactions: Post-PKS modifications, including hydroxylation, methylation, and the final acylation step that differentiates this compound from other carbomycins.
Macrolactone Core Synthesis
The aglycone core of this compound is assembled by a modular Type I Polyketide Synthase (PKS). Each module of the PKS is responsible for the incorporation and modification of a specific extender unit. The biosynthesis is initiated with a starter unit, likely propionyl-CoA, followed by the sequential addition of extender units such as methylmalonyl-CoA and malonyl-CoA.
Caption: Assembly of the 16-membered macrolactone core of this compound by a Type I PKS.
Deoxysugar Biosynthesis and Glycosylation
Following the formation of the macrolactone ring, two deoxysugar moieties, D-mycaminose and L-mycarose, are synthesized from glucose-1-phosphate through a series of enzymatic reactions encoded by genes within the BGC. These sugars are then sequentially attached to the macrolactone core by specific glycosyltransferases.
Tailoring Reactions
The final steps in the biosynthesis of this compound involve a series of tailoring reactions that modify the macrolactone and sugar residues. These modifications are crucial for the biological activity of the antibiotic. A key final step is the acylation at the 4"-position of the mycarose (B1676882) sugar. In the case of this compound, this involves the transfer of an acetyl group, likely from acetyl-CoA, catalyzed by a specific acyltransferase. This is the primary differentiating step from the biosynthesis of carbomycin A, which is acylated with an isovaleryl group at the same position.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level. Studies on the carbomycin biosynthetic gene cluster in S. thermotolerans have identified two key regulatory genes, acyB2 and cbmR, which are likely to have homologs in the this compound BGC.[2][3]
-
acyB2 : This gene encodes a pathway-specific positive regulator. Overexpression of acyB2 has been shown to significantly increase carbomycin production.[2][3]
-
cbmR : This gene encodes a regulator with a dual role. At low concentrations, it acts as a positive regulator, while at high concentrations, it represses carbomycin biosynthesis.[2][3]
The interplay between these regulators ensures that antibiotic production is coordinated with the physiological state of the cell.
Caption: Proposed regulatory network for this compound biosynthesis.
Quantitative Data
Quantitative analysis of the effects of regulatory gene manipulation on carbomycin production in S. thermotolerans provides valuable insights into the potential for enhancing this compound yields. The following table summarizes the relative transcription levels of a key biosynthetic gene (carG) and carbomycin production in various mutant strains.
Table 2: Effect of Regulatory Gene Manipulation on Carbomycin Biosynthesis
| Strain | Relevant Genotype | Relative Transcription of carG | Carbomycin Production (µg/mL) |
| Wild Type | - | 1.0 | 150 |
| ΔacyB2 | acyB2 knockout | ~0.1 | Not detected |
| acyB2 OE | acyB2 overexpression | ~5.0 | 600 |
| ΔcbmR | cbmR knockout | ~0.2 | Not detected |
| cbmR OE | cbmR overexpression | ~0.05 | Not detected |
Data are adapted from studies on carbomycin biosynthesis in S. thermotolerans and are intended to be illustrative for the this compound pathway.[2][3]
Experimental Protocols
The following protocols provide a general framework for the study of this compound biosynthesis in Streptomyces halstedii subsp. deltae.
Cultivation of Streptomyces halstedii subsp. deltae for this compound Production
Materials:
-
YEME medium (Yeast Extract-Malt Extract)
-
TSB medium (Tryptic Soy Broth)
-
Production medium (e.g., soluble starch, soybean meal, CaCO₃, K₂HPO₄)
-
Spore suspension of S. halstedii subsp. deltae
Procedure:
-
Spore Germination: Inoculate 50 mL of TSB medium in a 250 mL flask with a loopful of spores. Incubate at 28°C with shaking at 200 rpm for 48 hours to generate a seed culture.
-
Production Culture: Inoculate 100 mL of production medium in a 500 mL flask with 5 mL of the seed culture.
-
Incubation: Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days.
-
Monitoring: Monitor growth and this compound production periodically by taking samples for microscopic examination and HPLC analysis.
Extraction and Quantification of this compound
Materials:
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system with a C18 column
-
This compound standard
Procedure:
-
Extraction: Centrifuge the culture broth to separate the mycelium. Extract the supernatant twice with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Quantification: Dissolve the crude extract in methanol (B129727) and analyze by HPLC. Quantify this compound by comparing the peak area to a standard curve generated with a pure this compound standard.
Genetic Manipulation
Standard molecular biology techniques for Streptomyces, such as protoplast transformation or intergeneric conjugation from E. coli, can be employed for gene knockout and overexpression studies to investigate the function of genes in the this compound BGC.
References
comprehensive literature review on Deltamycin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a 16-membered macrolide antibiotic belonging to the basic macrolide family.[1][2] It is a natural product derived from the fermentation of Streptomyces halstedii subsp. deltae.[3] Like other macrolide antibiotics, this compound exhibits activity primarily against Gram-positive bacteria.[3] Its structural architecture has been elucidated through spectroscopic methods and confirmed by chemical synthesis.[1][2] This document provides an in-depth technical guide on the core aspects of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key biological pathways and experimental workflows.
Physicochemical Properties
This compound is structurally related to other macrolide antibiotics, with its unique properties arising from the specific arrangement of its lactone ring and sugar moieties.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₆₁NO₁₆ | --INVALID-LINK-- |
| Molecular Weight | 799.90 g/mol | --INVALID-LINK-- |
| CAS Number | 58880-22-1 | --INVALID-LINK-- |
Mechanism of Action: Inhibition of Protein Synthesis
As a macrolide antibiotic, the primary mechanism of action for this compound is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of the polypeptide chain.
Antibacterial Spectrum
This compound is primarily active against Gram-positive bacteria. While comprehensive Minimum Inhibitory Concentration (MIC) data from a single source is not available, the following table summarizes expected activity based on the known spectrum of similar macrolide antibiotics.
| Bacterial Species | Expected MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | 0.1 - 2.0 | Activity against both methicillin-sensitive (MSSA) and potentially some methicillin-resistant (MRSA) strains is anticipated.[4][5][6][7] |
| Streptococcus pyogenes | 0.015 - 0.5 | High sensitivity is expected for this species.[8][9][10][11] |
| Bacillus subtilis | 0.1 - 1.0 | Generally susceptible to macrolide antibiotics.[12][13][14][15][16] |
| Mycoplasma spp. | 0.01 - 2.0 | Macrolides are a common treatment for infections caused by Mycoplasma.[17][18][19][20][21] |
Pharmacokinetics
Specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, and oral bioavailability, have not been extensively reported in the available literature. However, general pharmacokinetic properties can be inferred from studies on other 16-membered macrolide antibiotics. These compounds are generally characterized by good tissue penetration and a relatively long half-life.[22][23][24] The oral bioavailability of macrolides can be variable and is influenced by factors such as gastric stability and first-pass metabolism.[25][26]
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of macrolide antibiotics from Streptomyces culture, adapted from established methods.[3][27][28][29]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deltamycins, new macrolide antibiotics. III. Chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial Activity of Nanoconjugated Glycopeptide Antibiotics and Their Effect on Staphylococcus aureus Biofilm [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal | Semantic Scholar [semanticscholar.org]
- 12. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Bacillus: Metabolites and Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Broad-Spectrum Antimicrobial Activity of Bacillus subtilis RLID 12.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Resistance in Mycoplasma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbiologyjournal.org [microbiologyjournal.org]
- 19. In vitro antimicrobial susceptibility of Mycoplasma pneumoniae isolates across different regions of China in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of drug resistance in Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Semi-synthetic derivatives of 16-membered macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 29. RU2317991C1 - Method for isolation and purification of macrolides - Google Patents [patents.google.com]
Deltamycin A1 (CAS 58880-22-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltamycin A1 is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces halstedii subsp. deltae. As a member of the carbomycin (B1668359) family of macrolides, it exhibits activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its physicochemical properties, biological activity, and proposed mechanism of action. Due to the limited recent research specifically on this compound, this guide incorporates data from closely related analogues, such as Carbomycin A, to provide a more complete understanding. Experimental methodologies for production, purification, and activity assessment are detailed based on foundational literature, alongside visualizations of its biochemical pathways.
Physicochemical Properties
This compound is a complex macrolide with the following properties:
| Property | Value | Reference |
| CAS Number | 58880-22-1 | N/A |
| Molecular Formula | C₃₉H₆₁NO₁₆ | [1] |
| Molecular Weight | 799.90 g/mol | [1] |
| Appearance | Colorless, optically active crystalline substance | [2] |
| Melting Point | 201-204 °C | N/A |
| Solubility | Soluble in DMSO | [1] |
| UV Absorption Maximum | 240 nm | [3] |
Biosynthesis
This compound is a natural product synthesized by Streptomyces halstedii subsp. deltae[4][5]. Like other 16-membered macrolides such as carbomycin and tylosin, its biosynthesis is understood to originate from a modular polyketide synthase (PKS) pathway, followed by tailoring steps including glycosylation and other modifications. The aglycone backbone of carbomycin is synthesized from eight acetate (B1210297) units and one propionate (B1217596) unit[2].
Proposed Biosynthetic Pathway
The following diagram illustrates a generalized biosynthetic pathway for a carbomycin-type macrolide, which is expected to be highly similar for this compound.
Caption: Proposed biosynthetic pathway for this compound.
Mechanism of Action
This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the large (50S) ribosomal subunit. This binding interferes with the elongation of the polypeptide chain.
Ribosomal Binding and Inhibition of Protein Synthesis
Studies on the closely related carbomycin A indicate that it binds near the peptidyl transferase center (PTC) of the ribosome[4][6]. The binding site is primarily composed of 23S rRNA, with ribosomal protein L27 playing a significant role[4][6]. The antibiotic is thought to sterically hinder the passage of the nascent polypeptide chain through the ribosomal exit tunnel, leading to the dissociation of peptidyl-tRNA and cessation of protein synthesis[2][7].
Caption: Mechanism of action of this compound.
Biological Activity
This compound is active against Gram-positive bacteria[5]. Limited specific minimum inhibitory concentration (MIC) data for this compound is available in the public domain. However, a patent for a derivative, 4''-phenylacetyl-4''-deacyl deltamycin (PAD), provides some insight into its potential activity.
| Test Organism | PAD (mcg/ml) | Carbomycin A (mcg/ml) | Josamycin (mcg/ml) |
| Staphylococcus aureus FDA 209P | < 0.2 | 0.4 | < 0.2 |
| Staphylococcus aureus Smith | 0.4 | 0.8 | 1.6 |
| Staphylococcus aureus (EM)r | < 0.2 | 0.4 | 0.4 |
(Data from patent GB1573121A for a derivative of deltamycin)[8]
Experimental Protocols
The following protocols are based on the original discovery and characterization of deltamycins and related carbomycins.
Fermentation for this compound Production
This protocol is adapted from the production of carbomycin by Streptomyces halstedii[3].
-
Producing Organism: Streptomyces halstedii subsp. deltae[5].
-
Fermentation Medium:
-
Soybean meal: 30.0 g/L
-
Glucose: 22.0 g/L
-
NaCl: 1.0 g/L
-
CaCO₃: 5.0 g/L
-
CoCl₂·6H₂O: 0.005 g/L
-
Lard oil: 4.0 g/L
-
-
Culture Conditions:
-
The organism is cultured in the above medium under submerged fermentation conditions.
-
Optimal temperature and pH for growth and production should be empirically determined but are typical for Streptomyces fermentations (e.g., 28-30°C, pH 6.8-7.2).
-
Fermentation is carried out for a period sufficient to achieve maximal antibiotic titer, typically 5-7 days.
-
Aeration and agitation are critical for optimal yield.
-
Caption: General workflow for this compound fermentation.
Isolation and Purification
The original method for the isolation of deltamycins employed silica (B1680970) gel chromatography[3].
-
Extraction: The culture broth is first filtered to separate the mycelium from the supernatant. The antibiotic is then extracted from the filtered broth using a water-immiscible organic solvent (e.g., ethyl acetate) at a slightly alkaline pH.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude antibiotic mixture.
-
Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A solvent system capable of separating the different deltamycin components. A common approach for macrolides is a gradient of a non-polar solvent (e.g., chloroform (B151607) or dichloromethane) and a polar solvent (e.g., methanol).
-
The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column.
-
Fractions are collected and analyzed by a suitable method (e.g., thin-layer chromatography with bioassay or UV detection at 240 nm) to identify those containing this compound.
-
-
Crystallization: Fractions containing pure this compound are pooled, concentrated, and the antibiotic is crystallized from a suitable solvent system (e.g., alcohol-water mixtures)[2].
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound can be determined using standard methods such as broth microdilution or agar (B569324) dilution.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard) is prepared.
-
Antibiotic Dilution: A serial two-fold dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each dilution of the antibiotic is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated dilutions are incubated at the optimal temperature for the test bacterium (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Conclusion
This compound is a classic 16-membered macrolide antibiotic with a well-defined chemical structure and a mechanism of action consistent with other members of its class. While it has been largely superseded in clinical and research settings by newer antibiotics, the foundational knowledge of its biosynthesis, production, and mode of action remains relevant for the study of macrolides and the discovery of new antimicrobial agents from natural sources. Further research would be required to fully elucidate its specific biosynthetic pathway and to conduct a comprehensive evaluation of its antimicrobial spectrum against contemporary clinical isolates.
References
- 1. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbomycin - Wikipedia [en.wikipedia.org]
- 3. Carbomycin, a macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction of some macrolide antibiotics with the ribosome. Labeling of the binding site components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Components of the macrolide binding site on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GB1573121A - Deltamycin derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Isolation of Deltamycin A1 from Fermentation Broth
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the isolation and purification of Deltamycin A1, a 16-membered macrolide antibiotic, from the fermentation broth of Streptomyces halstedii subsp. deltae. The protocol encompasses fermentation, solvent extraction, and chromatographic purification steps. Quantitative data for key process parameters are summarized, and a representative biosynthetic pathway for this compound is illustrated. This guide is intended to serve as a practical resource for researchers involved in the discovery and development of macrolide antibiotics.
Introduction
This compound is a member of the carbomycin (B1668359) family of macrolide antibiotics, which are characterized by a 16-membered lactone ring. These compounds are produced by various species of Streptomyces and exhibit a broad spectrum of activity against Gram-positive bacteria. This compound, specifically, is produced by Streptomyces halstedii subsp. deltae. The isolation and purification of this compound from complex fermentation broths are critical steps in its research and development. This document outlines a comprehensive protocol for this process.
Fermentation of Streptomyces halstedii subsp. deltae
The production of this compound is achieved through submerged fermentation of Streptomyces halstedii subsp. deltae. The composition of the fermentation medium is crucial for optimal antibiotic yield. Based on media used for the production of the closely related antibiotic, Carbomycin A, by the same species, a suitable medium composition is provided below[1].
Table 1: Fermentation Medium Composition for this compound Production
| Component | Concentration (g/L) |
| Soybean Meal | 30.0 |
| Glucose | 22.0 |
| Sodium Chloride (NaCl) | 1.0 |
| Calcium Carbonate (CaCO₃) | 5.0 |
| Cobalt Chloride (CoCl₂·6H₂O) | 0.005 |
| Lard Oil | 4.0 |
| pH | 7.0-7.2 (before sterilization) |
Fermentation Protocol:
-
Prepare the fermentation medium and sterilize it by autoclaving.
-
Inoculate the sterile medium with a seed culture of Streptomyces halstedii subsp. deltae.
-
Incubate the culture in a fermenter under aerobic conditions with agitation.
-
Maintain the temperature between 24°C and 30°C for a period of 4 to 7 days[2].
-
Monitor the production of this compound periodically using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process including the separation of the mycelial biomass, solvent extraction, and chromatographic purification.
Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Experimental Protocol
Step 1: Mycelial Separation
-
Harvest the fermentation broth after the optimal incubation period.
-
Separate the mycelial biomass from the supernatant by either centrifugation or filtration. For large volumes, a continuous-flow centrifuge is recommended.
Step 2: Solvent Extraction
-
Supernatant Extraction: Adjust the pH of the supernatant to a range of 8.0 to 9.0 using a suitable base (e.g., 5% NaOH)[3]. Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or benzene, by vigorous shaking in a separation funnel[2]. Repeat the extraction process 2-3 times to maximize recovery.
-
Mycelial Extraction: Extract the mycelial cake with a polar organic solvent like acetone or methanol (B129727) to recover any intracellularly trapped this compound.
-
Combine all organic extracts.
Step 3: Concentration
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663) to remove residual water.
-
Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a crude, oily residue.
Step 4: Silica Gel Column Chromatography
-
Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh).
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or a mixture of chloroform and methanol).
-
Load the dissolved sample onto the pre-equilibrated silica gel column.
-
Elute the column with a gradient of a non-polar to a more polar solvent system. A common mobile phase for macrolide separation is a mixture of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the proportion of methanol[4].
-
Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or HPLC.
Table 2: Parameters for Silica Gel Chromatography
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (70-230 mesh) |
| Mobile Phase (example) | Chloroform:Methanol gradient |
| Elution Gradient | Start with 100% Chloroform, gradually increase Methanol concentration |
| Detection | UV light (240 nm) or specific staining reagents for TLC |
Step 5: Final Purification
-
Pool the fractions containing pure this compound based on the analytical results.
-
Concentrate the pooled fractions to dryness.
-
Further purify the solid residue by recrystallization from a suitable solvent system, such as a mixture of toluene (B28343) and n-hexane, to obtain crystalline this compound.
Quantitative Data Summary
The following table summarizes expected (though hypothetical, based on typical macrolide purification) quantitative data for the isolation of this compound from a 10-liter fermentation broth. Actual yields may vary depending on the fermentation performance and the efficiency of each purification step.
Table 3: Hypothetical Yield and Purity at Each Purification Step
| Purification Step | Starting Material | Product Weight (g) | Purity (%) | Yield (%) |
| Fermentation Broth | 10 L | - | - | 100 |
| Crude Solvent Extract | ~10 L supernatant + mycelia | 1.5 | ~20 | ~90 |
| Silica Gel Chromatography | 1.5 g crude extract | 0.25 | ~95 | ~15 (overall) |
| Recrystallization | 0.25 g purified product | 0.20 | >98 | ~12 (overall) |
Biosynthesis of this compound
This compound, being a 16-membered macrolide, is synthesized via a Type I Polyketide Synthase (PKS) pathway. The biosynthesis of its aglycone core is analogous to that of other 16-membered macrolides like carbomycin. The PKS machinery consists of multiple modules, each responsible for the addition and modification of a two-carbon unit to the growing polyketide chain.
Caption: Biosynthetic pathway of this compound via a Type I PKS system.
The aglycone is then subjected to a series of post-PKS modifications, including glycosylation with sugars such as mycaminose (B1220238) and mycarose, and hydroxylation, to yield the final bioactive this compound molecule.
Conclusion
The protocol described in this application note provides a comprehensive framework for the successful isolation and purification of this compound from fermentation broth. The provided methodologies and quantitative data serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further optimization of each step may be required to adapt the protocol to specific laboratory conditions and to maximize the final yield and purity of this compound.
References
- 1. Carbomycin, a macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2796379A - Carbomycin a and its production - Google Patents [patents.google.com]
- 3. US2960438A - Purification of carbomycin - Google Patents [patents.google.com]
- 4. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Deltamycin A1 using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and accurate method for the quantitative analysis of Deltamycin A1 in bulk drug substance and pharmaceutical formulations using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The proposed method is simple, specific, and precise, making it suitable for routine quality control and research applications.
Introduction
This compound is a macrolide antibiotic with significant antibacterial activity.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. This document provides a detailed protocol for the determination of this compound using a C18 stationary phase and a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), with detection at 240 nm, which corresponds to the UV absorption maximum of deltamycins.[3]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C39H61NO16[4][5] |
| Molecular Weight | 799.90 g/mol [4][5] |
| UV max in Methanol | 240 nm[3] |
| Solubility | Soluble in DMSO[5] |
| Appearance | Crystalline solid |
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.05 M Potassium Phosphate Buffer (pH 6.5) : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Preparation of Solutions
2.1. Mobile Phase Preparation:
-
Phosphate Buffer (0.05 M, pH 6.5): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 6.5 with a dilute potassium hydroxide (B78521) solution. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 40:60 ratio. Degas the solution before use.
2.2. Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a small amount of acetonitrile and dilute to the mark with the same solvent.
2.3. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.
2.4. Sample Preparation:
-
Bulk Drug: Accurately weigh a quantity of the powder equivalent to 25 mg of this compound and prepare a 1000 µg/mL solution as described for the standard stock solution. Further dilute with the mobile phase to a final concentration within the calibration range.
-
Formulations: For formulations, extract a known amount with a suitable solvent, and then dilute with the mobile phase to achieve a final concentration within the calibration range.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference from excipients or degradation products |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
Experimental Workflow and Data Analysis
The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Method Validation
The validation of the analytical method follows a logical sequence to ensure its suitability for the intended purpose.
Caption: Logical flow of HPLC method validation.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative determination of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed to ensure the accuracy and reliability of the results.
References
Application Notes and Protocols for Deltamycin A1 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a macrolide antibiotic with activity primarily against Gram-positive bacteria.[1][2][] As with all antimicrobial agents, standardized and reliable methods for susceptibility testing are crucial for both clinical and research applications. These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standard methods: broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method.
Mechanism of Action
This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. This action is primarily bacteriostatic but can be bactericidal at higher concentrations.
Caption: Mechanism of action of this compound.
Data Presentation
Quantitative data from antimicrobial susceptibility testing is essential for evaluating the efficacy of a new compound. The following tables provide a template for summarizing MIC and zone diameter data for this compound.
Note: The following values are placeholders and must be determined experimentally.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Pathogens
| Bacterial Species | ATCC Strain | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |
| Staphylococcus aureus | 29213 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Streptococcus pneumoniae | 49619 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Enterococcus faecalis | 29212 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Table 2: Zone Diameter Interpretive Standards for this compound
| Zone Diameter (mm) | Interpretation |
| [Insert data] | Susceptible (S) |
| [Insert data] | Intermediate (I) |
| [Insert data] | Resistant (R) |
Table 3: Quality Control Ranges for this compound Susceptibility Testing
| Quality Control Strain | ATCC Number | Method | This compound QC Range |
| Staphylococcus aureus | 29213 | Broth Microdilution | [Insert MIC range] |
| Staphylococcus aureus | 25923 | Disk Diffusion | [Insert zone diameter range] |
| Enterococcus faecalis | 29212 | Broth Microdilution | [Insert MIC range] |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures of test organisms
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in an appropriate solvent.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 0.06 - 128 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
References
Deltamycin A1: Research Applications in Microbiology - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a macrolide antibiotic produced by the bacterium Streptomyces deltae.[1] As a member of the 16-membered macrolide family, it exhibits antibacterial activity primarily against Gram-positive bacteria.[1] Its chemical structure has been elucidated, distinguishing it from other macrolide antibiotics.[2] This document provides an overview of the known microbiological applications of this compound, its mechanism of action, and detailed protocols for its investigation in a research setting.
Mechanism of Action
As a macrolide antibiotic, this compound is presumed to inhibit bacterial protein synthesis. Macrolides bind to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel. This binding action sterically obstructs the passage of the growing polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome. The overall effect is the cessation of protein synthesis, which can be either bacteriostatic or bactericidal depending on the drug concentration and the bacterial species.
Antimicrobial Activity
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Data not available | - |
| Streptococcus pyogenes | ATCC 19615 | Data not available | - |
| Streptococcus pneumoniae | ATCC 49619 | Data not available | - |
| Enterococcus faecalis | ATCC 29212 | Data not available | - |
| Bacillus subtilis | ATCC 6633 | Data not available | - |
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method. This is a standardized procedure widely used in microbiology to quantify the in vitro activity of an antimicrobial agent.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Materials:
-
This compound (powder)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or ethanol) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Further dilutions should be made in sterile CAMHB.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more accurate measurement.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Broth Microdilution Procedure:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.
-
Prepare a working solution of this compound at four times the desired highest final concentration.
-
Add 100 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (containing only CAMHB and the bacterial inoculum).
-
Well 12 should serve as a sterility control (containing only CAMHB).
-
Add 50 µL of the prepared bacterial inoculum (from step 3) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate or cover with a lid to prevent evaporation.
5. Incubation and Reading:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Conclusion
This compound is a macrolide antibiotic with established activity against Gram-positive bacteria. While detailed quantitative data on its antimicrobial spectrum are not widely available in current literature, its classification as a 16-membered macrolide suggests a mechanism of action involving the inhibition of bacterial protein synthesis. The provided protocols offer a standardized framework for researchers to investigate the in vitro efficacy of this compound and contribute valuable data to the field of microbiology and antibiotic drug development. Further research is warranted to fully characterize its antimicrobial profile and potential therapeutic applications.
References
Application Notes and Protocols for In Vitro Studies with Deltamycin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a macrolide antibiotic produced by Streptomyces halstedii subsp. deltae.[1] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis.[2][3] This is achieved by reversibly binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[2] While this compound is known for its activity against Gram-positive bacteria, comprehensive in vitro data on its effects on eukaryotic cells, including cytotoxicity and modulation of specific signaling pathways, is not extensively available in public literature.[1][4][5]
These application notes provide a framework of generalized experimental protocols for the in vitro evaluation of this compound, based on standard methodologies for macrolide antibiotics. These protocols can be adapted by researchers to investigate the specific effects of this compound on various cell types.
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC® 29213™) | ||
| Streptococcus pneumoniae (ATCC® 49619™) | ||
| Enterococcus faecalis (ATCC® 29212™) | ||
| Bacillus subtilis (ATCC® 6633™) | ||
| Escherichia coli (ATCC® 25922™) |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Cytotoxicity of this compound on Eukaryotic Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HEK293 | Human Embryonic Kidney | |||
| HeLa | Human Cervical Cancer | |||
| A549 | Human Lung Carcinoma | |||
| HepG2 | Human Liver Cancer |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, S. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and cytotoxicity.
Materials:
-
This compound
-
Eukaryotic cell lines (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (solvent used to dissolve this compound).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of proteins involved in apoptosis, such as cleaved Caspase-3 and PARP.
Materials:
-
This compound-treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.
Visualizations
Caption: General workflow for in vitro studies of this compound.
Caption: Macrolide mechanism of action on bacterial ribosomes.
References
Application Notes and Protocols: Preparation of Deltamycin A1 Stock Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a macrolide antibiotic produced by Streptomyces deltae.[1][] As a member of the macrolide family, it is effective against Gram-positive bacteria.[1][] Proper preparation of stock solutions is crucial for accurate and reproducible experimental results in various laboratory applications, including antimicrobial susceptibility testing and mechanism of action studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Physicochemical Properties and Storage Recommendations
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions and the correct interpretation of experimental data.
| Property | Value | Source |
| Molecular Weight | 799.90 g/mol | N/A |
| Molecular Formula | C₃₉H₆₁NO₁₆ | N/A |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO, Methanol, Toluene | [4] |
| Storage of Powder | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry and dark place. | [3] |
| Stock Solution Storage | Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C or -80°C. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration serves as a convenient starting point for subsequent dilutions to desired working concentrations for various assays.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use to prevent condensation.
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh a precise amount of this compound powder (e.g., 1 mg).
-
Calculating DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 For 1 mg of this compound (MW = 799.90 g/mol ): Volume (µL) = (1 mg / 799.90 g/mol ) * 1,000,000 ≈ 1250 µL
-
Dissolving this compound: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the weighed this compound.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to protect from light. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the 10 mM stock solution in the appropriate cell culture medium to the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium suitable for your cell line
-
Sterile tubes and pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. For instance, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment to account for any effects of the solvent on the cells.[5] The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid cellular toxicity.[6]
Diagrams
References
Deltamycin A1: Application Notes on Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended storage conditions and protocols for assessing the long-term stability of Deltamycin A1. The information is intended to guide researchers in maintaining the integrity of the compound and in designing robust stability studies compliant with industry standards.
Recommended Storage Conditions
Proper storage is crucial for maintaining the potency and purity of this compound. Based on available data, the following conditions are recommended:
| Formulation | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | Up to 3 years | Keep in a tightly sealed, light-resistant container. |
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution | 4°C | Up to 1 week | For frequent use. Protect from light. |
Experimental Protocols for Stability Assessment
To ensure the quality and establish a reliable shelf-life for this compound, a thorough stability testing program is essential. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and general practices for macrolide antibiotics.
Protocol 1: Long-Term and Accelerated Stability Study of this compound Powder
Objective: To evaluate the stability of this compound solid powder under long-term and accelerated storage conditions.
Materials:
-
This compound powder (at least three different batches)
-
ICH-compliant stability chambers
-
Validated stability-indicating High-Performance Liquid Chromatography (HPLC) method
-
Other analytical instruments as required (e.g., for moisture content, physical appearance)
Methodology:
-
Sample Preparation: Place accurately weighed samples of this compound from three different batches into appropriate containers that mimic the proposed market packaging.
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Tests: At each time point, analyze the samples for:
-
Appearance
-
Assay and impurities (using a validated stability-indicating HPLC method)
-
Moisture content
-
Any other relevant physical or chemical properties.
-
Acceptance Criteria: Define acceptance criteria for all tests before initiating the study. Any significant change, such as a considerable loss of potency or the appearance of significant degradation products, should be investigated.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions. This information is crucial for developing and validating a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Keep the mixture at room temperature for a defined period (e.g., 24 hours), monitoring for degradation. If no degradation is observed, the temperature can be increased (e.g., 60°C).
-
Alkaline Hydrolysis: Follow the same procedure as acid hydrolysis but use 0.1 M NaOH.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 100°C for 24 hours).
-
Photolytic Degradation: Expose a solution of this compound to a combination of UV and visible light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.
Stability-Indicating HPLC-UV Method
Objective: To provide a reliable method for the quantitative determination of this compound and the separation of its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer), isocratic or gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan of this compound) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound.
References
Sourcing and Application of Certified Deltamycin A1 Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for sourcing, handling, and analyzing certified analytical standards of Deltamycin A1. These guidelines are intended to ensure the accuracy and reliability of research and development activities involving this macrolide antibiotic.
Sourcing Certified Analytical Standards
Obtaining high-purity, certified analytical standards is the foundation of accurate and reproducible research. For this compound, several reputable suppliers can be considered. It is crucial to obtain a Certificate of Analysis (CoA) with each standard to verify its identity, purity, and other critical parameters.
Table 1: Recommended Suppliers for Certified this compound Analytical Standards
| Supplier | Product Name | Catalog Number | Purity | Additional Information |
| MedChemExpress | This compound | HY-129788 | >98% (or as specified on CoA) | Provides a Certificate of Analysis (CoA) and Handling Instructions. Described as a reference standard.[1][2][3] |
| BOC Sciences | This compound | 58880-22-1 | Not specified | Listed as a macrolide antibiotic produced by Streptomyces deltae.[] |
Experimental Protocols
Quality Control Analysis of this compound Standard
Upon receipt, it is essential to perform a quality control check to confirm the identity and purity of the analytical standard. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.
Objective: To verify the purity of the this compound analytical standard using a reverse-phase HPLC-UV method.
Materials:
-
This compound certified analytical standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Protocol:
-
Standard Preparation:
-
Accurately weigh a small amount (e.g., 1 mg) of the this compound standard.
-
Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a working standard solution at a concentration suitable for HPLC analysis (e.g., 100 µg/mL) by diluting with the mobile phase.
-
-
Chromatographic Conditions:
-
The following conditions are a starting point and may require optimization for your specific instrument and column.
-
Mobile Phase: A gradient elution is often effective for macrolides. A common starting point is a mixture of acetonitrile and water (both containing 0.1% formic acid). For example, a gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Macrolides typically have a UV absorbance maximum around 200-230 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the working standard solution.
-
Record the chromatogram and integrate the peak corresponding to this compound.
-
-
Data Interpretation:
-
The purity of the standard can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Table 2: Example HPLC Parameters for Macrolide Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
For unambiguous identification, especially in complex matrices, LC-MS or LC-MS/MS is the preferred method.
Objective: To confirm the identity of this compound by determining its mass-to-charge ratio (m/z).
Protocol:
-
Sample Preparation: Prepare the sample as described for HPLC analysis.
-
LC-MS Conditions: Use similar chromatographic conditions as for the HPLC-UV analysis to achieve separation. The eluent is then introduced into the mass spectrometer.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for macrolides.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide high-resolution mass data.
-
Scan Range: Set the scan range to include the expected m/z of this compound (C₃₉H₆₁NO₁₆, Molecular Weight: 799.90 g/mol ). The expected [M+H]⁺ ion would be around m/z 800.9.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quality control and utilization of a this compound analytical standard.
General Signaling Pathway for Macrolide Antibiotics
This compound is a member of the macrolide class of antibiotics. While the specific signaling pathway perturbations for this compound are not extensively detailed in the literature, the general mechanism of action for macrolides is well-established. They primarily exert their antibacterial effect by inhibiting protein synthesis in bacteria. Some macrolides also exhibit immunomodulatory effects in host cells.[5][6][7][8][9]
The following diagram illustrates the general antibacterial mechanism of macrolide antibiotics.
Disclaimer: The signaling pathway diagram represents the general mechanism of action for macrolide antibiotics. The specific interactions and downstream effects of this compound may vary.
By following these guidelines and protocols, researchers can ensure the quality and integrity of their studies involving this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrolides | Mechanism of Action, Uses & Examples - Lesson | Study.com [study.com]
Application Notes and Protocols for Cell-Based Assays with Deltamycin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a macrolide antibiotic belonging to the basic macrolide family.[1][2] While its primary characterization has been as an antibacterial agent active against Gram-positive bacteria, the broader class of macrolide antibiotics is known to possess significant immunomodulatory and anti-inflammatory properties. These effects are often independent of their antimicrobial activity and are a subject of growing interest in drug discovery and development. This document provides detailed protocols for setting up cell-based assays to investigate the potential anti-inflammatory effects of this compound, based on the known mechanisms of other macrolide antibiotics.
Disclaimer: Specific experimental data on the anti-inflammatory activity and mechanism of action of this compound in mammalian cells is limited. The proposed mechanisms and protocols are based on the established effects of the macrolide antibiotic class. Researchers should optimize these protocols for their specific experimental conditions.
Proposed Mechanism of Action: Anti-Inflammatory Effects
Macrolide antibiotics are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It is proposed that this compound, as a member of this class, may share a similar mechanism of action. The primary proposed mechanism involves the inhibition of pro-inflammatory gene expression through the suppression of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is likely achieved by interfering with upstream signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.
A key initiating event in many inflammatory responses is the activation of Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS). This activation triggers downstream signaling cascades that lead to the activation of NF-κB and AP-1. These transcription factors then translocate to the nucleus and induce the expression of a wide range of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).
This compound is hypothesized to interfere with these pathways, leading to a reduction in the production of these inflammatory mediators.
Mandatory Visualizations
Proposed Signaling Pathway of this compound in Macrophages
Caption: Proposed inhibitory mechanism of this compound on LPS-induced inflammatory signaling pathways.
Experimental Workflow for Assessing Anti-Inflammatory Activity
Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| 0 (LPS only) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| IC50 (µM) |
Table 3: Effect of this compound on Nitric Oxide Production and NF-κB Activity
| This compound (µM) | Nitric Oxide (µM) | NF-κB Activity (RLU) |
| 0 (LPS only) | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| IC50 (µM) |
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 58880-22-1)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Cytotoxicity assay kit (e.g., MTT or LDH)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent kit for nitric oxide measurement
-
NF-κB luciferase reporter plasmid and transfection reagent (for reporter assays)
-
Luciferase assay system
Protocol 1: Cell Culture and Maintenance
-
Culture macrophage cells (e.g., RAW 264.7) in T-75 flasks with complete culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth. For RAW 264.7 cells, use a cell scraper for harvesting. For THP-1 monocytes, differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) prior to experiments.
Protocol 2: Preparation of this compound Stock Solution
-
This compound is soluble in DMSO.[3]
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]
-
For experiments, dilute the stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 3: Cytotoxicity Assay
-
Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used).
-
Incubate for 24 hours at 37°C.
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) according to the manufacturer's instructions to determine the non-toxic concentration range of this compound.
Protocol 4: Measurement of Pro-inflammatory Cytokines and Nitric Oxide
-
Seed 5 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement (ELISA):
-
Nitric Oxide Measurement (Griess Assay):
-
Nitric oxide production can be indirectly measured by quantifying the stable end-product, nitrite (B80452), in the supernatant using the Griess reagent.[7][8][9]
-
Mix 100 µL of supernatant with 100 µL of Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 5: NF-κB Reporter Assay
-
Co-transfect cells (e.g., HEK293T or a macrophage cell line) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[10][11][12][13]
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Data Analysis and Interpretation
For dose-response experiments, calculate the IC50 values for the inhibition of cytokine production, nitric oxide synthesis, and NF-κB activation using non-linear regression analysis. Statistical significance between treated and control groups should be determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.
The results from these assays will provide valuable insights into the potential anti-inflammatory properties of this compound and its underlying mechanism of action. A significant reduction in pro-inflammatory mediators, coupled with the inhibition of NF-κB activity, would support the hypothesis that this compound acts as an immunomodulatory agent.
References
- 1. Deltamycins, new macrolide antibiotics. III. Chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitric Oxide Griess Assay [bio-protocol.org]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Deltamycin A1: A Reference Standard for Advancing Antibiotic Research
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a 16-membered macrolide antibiotic belonging to the leucomycin (B7888351) family. Its potent activity against a range of Gram-positive bacteria has positioned it as a valuable reference standard in the field of antibiotic research and development. As a well-characterized compound, this compound serves as a crucial tool for the validation of new analytical methods, the screening of novel antimicrobial agents, and for comparative studies to understand mechanisms of action and resistance. This document provides detailed application notes and experimental protocols for the effective utilization of this compound as a reference standard.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its proper handling and application.
| Property | Value |
| Molecular Formula | C41H65NO16 |
| Molecular Weight | 827.95 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water. |
| UV Maximum (λmax) | 231 nm (in methanol) |
Mechanism of Action
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center and the nascent peptide exit tunnel. This binding event interferes with the translocation step of polypeptide chain elongation, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein production.
Mechanism of action of this compound.
Application 1: Determination of Minimum Inhibitory Concentration (MIC)
This compound is an ideal reference standard for determining the MIC of novel compounds against various Gram-positive pathogens. The following protocol is based on the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution MIC Assay
Workflow for MIC determination.
Materials:
-
This compound reference standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilution.
-
-
Serial Dilution:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting concentration of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well (wells 1-12).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.
-
In Vitro Activity of this compound
The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for this compound against common Gram-positive pathogens. Researchers should establish their own laboratory-specific ranges.
| Bacterial Species | ATCC Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.12 - 1 |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.25 |
| Enterococcus faecalis | 29212 | 8 - 64 |
Application 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This compound is used as a reference standard to develop and validate HPLC methods for the quantification of macrolide antibiotics in various samples, including bulk drug substances and pharmaceutical formulations.
Experimental Protocol: RP-HPLC for Quantification of this compound
Workflow for HPLC quantification.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system equipped with a pump, autosampler, column oven, and UV detector. |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 6.5 with orthophosphoric acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 231 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase |
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard (100 µg/mL) in the diluent.
-
From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by diluting with the mobile phase.
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
Conclusion
This compound is an indispensable tool for antibiotic research. Its well-defined properties and predictable behavior make it an excellent reference standard for a variety of in vitro and analytical applications. The protocols outlined in this document provide a solid foundation for researchers to confidently incorporate this compound into their workflows, ensuring the accuracy and reproducibility of their results in the quest for new and effective antimicrobial therapies.
Troubleshooting & Optimization
Technical Support Center: Enhancing Deltamycin A1 Production from Streptomyces deltae
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Streptomyces deltae for Deltamycin A1 production. The information provided is based on established principles for macrolide antibiotic production in Streptomyces species and should be adapted as a starting point for the optimization of this compound yield.
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation conditions for this compound production by Stre-ptomyces deltae?
A1: While specific optimal conditions for Streptomyces deltae can vary, typical fermenta-tion parameters for Streptomyces species producing macrolide antibiotics serve as a good baseline. Production is generally carried out in organic complex media.[1] Key parameters to monitor and optimize include temperature, pH, aeration, and agitation.
| Parameter | Typical Range for Streptomyces | Notes |
| Temperature | 28-32°C | Can influence growth rate and secondary metabolite production. |
| pH | 6.5-7.5 | Should be monitored and controlled as pH can drift during fermentation. |
| Agitation | 200-250 rpm | Ensures proper mixing and oxygen transfer. |
| Aeration | 1-1.5 vvm (vessel volumes per minute) | Crucial for aerobic respiration and antibiotic biosynthesis. |
Q2: What are the key nutritional components in the fermentation medium that influence this compound yield?
A2: The yield of macrolide antibiotics is highly dependent on the composition of the culture medium. Carbon and nitrogen sources are particularly critical.
-
Carbon Sources: Glucose, starch, and glycerol (B35011) are commonly used. The choice of carbon source can affect both the rate of growth and the onset of secondary metabolism.
-
Nitrogen Sources: Soybean meal, yeast extract, peptone, and ammonium (B1175870) salts are effective nitrogen sources. The carbon-to-nitrogen (C/N) ratio is a critical factor to optimize.
Q3: Are there any known precursor molecules that can be fed to the culture to specifically enhance this compound production?
A3: For many polyketide antibiotics, such as other macrolides, feeding specific precursors can significantly boost yield. While specific precursors for this compound are not well-documented in publicly available literature, the general strategy involves supplementing the medium with short-chain fatty acids or amino acids that serve as building blocks for the polyketide backbone. For macrolides, precursors like propionate (B1217596) and butyrate (B1204436) are often beneficial.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation.
Problem 1: Low or No this compound Production
| Possible Cause | Troubleshooting Steps |
| Suboptimal Media Composition | Systematically evaluate different carbon and nitrogen sources. Perform a "one-factor-at-a-time" (OFAT) experiment to identify the most influential components, followed by response surface methodology (RSM) for fine-tuning concentrations. |
| Incorrect Fermentation pH | Monitor the pH profile throughout the fermentation. Implement a pH control strategy using appropriate buffers or automated addition of acid/base. |
| Inadequate Aeration/Agitation | Ensure dissolved oxygen (DO) levels are maintained above 20%. Optimize agitation speed and aeration rate to improve oxygen transfer without causing excessive shear stress on the mycelia. |
| Strain Instability | Streptomyces strains can be prone to genetic instability, leading to a loss of productivity. It is crucial to maintain a well-characterized master cell bank and limit the number of subcultures. |
Problem 2: Inconsistent Batch-to-Batch Yield
| Possible Cause | Troubleshooting Steps |
| Variable Inoculum Quality | Standardize the inoculum preparation protocol. Ensure consistent spore concentration or mycelial density in the seed culture. |
| Inconsistent Raw Material Quality | Use high-quality, consistent sources for media components. Minor variations in complex organic components like soybean meal or yeast extract can have a significant impact. |
| Foaming | Excessive foaming can lead to loss of culture volume and contamination. Use an appropriate antifoaming agent at the lowest effective concentration. |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Prepare a suitable agar (B569324) medium (e.g., ISP Medium 2) in a petri dish.
-
Inoculate the plate with a spore suspension or a mycelial fragment of Streptomyces deltae.
-
Incubate at 28°C for 7-10 days until confluent growth and sporulation are observed.
-
Aseptically add 10 mL of sterile 20% (v/v) glycerol to the plate and gently scrape the surface to create a spore/mycelial suspension.
-
Transfer the suspension to a sterile centrifuge tube and vortex to ensure homogeneity.
-
Use this suspension to inoculate a liquid seed medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 28°C with shaking at 220 rpm for 48-72 hours.
Protocol 2: Fermentation for this compound Production
-
Prepare the production medium in a fermenter. A typical medium might contain (per liter): 20 g glucose, 15 g soybean meal, 5 g yeast extract, 2 g NaCl, and 2 g CaCO₃.
-
Sterilize the fermenter and medium.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation at 28°C with an agitation of 220 rpm and an aeration rate of 1 vvm.
-
Monitor pH and dissolved oxygen throughout the fermentation.
-
Collect samples periodically to measure biomass and this compound concentration using a suitable analytical method (e.g., HPLC).
Visualizations
Caption: A simplified diagram of a hypothetical biosynthetic pathway for this compound.
Caption: A logical workflow for systematically improving this compound production.
References
methods to prevent chemical degradation of Deltamycin A1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the chemical degradation of Deltamycin A1 during their experiments. As specific stability data for this compound is limited in publicly available literature, this guidance is based on the known chemical properties of macrolide antibiotics, particularly 16-membered macrolides that are structurally similar to this compound.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Aqueous Solutions
Question: I am observing a significant decrease in the antibacterial activity of my this compound solution shortly after preparation. What could be the cause and how can I prevent it?
Answer:
Rapid loss of potency in aqueous solutions is a common issue with macrolide antibiotics and is often attributed to hydrolysis, especially under acidic or alkaline conditions.
Possible Causes and Solutions:
-
pH-Induced Hydrolysis: Macrolide antibiotics are known to be unstable in acidic (pH < 4) and alkaline (pH > 10) conditions.[1] Acidic conditions can lead to the cleavage of the glycosidic bonds, separating the sugar moieties from the macrolactone ring, or cause intramolecular rearrangements to form inactive products. Alkaline conditions can lead to the hydrolysis of the lactone ring.
-
Recommendation: Maintain the pH of your this compound solution within a neutral to slightly alkaline range (pH 7.0 - 8.0) for optimal stability.[1] Use buffered solutions to ensure pH control.
-
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.
-
Recommendation: Prepare and store this compound solutions at reduced temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of this compound
Question: My HPLC analysis of a this compound sample shows several unexpected peaks that are not present in the reference standard. What are these peaks and how can I minimize their formation?
Answer:
The appearance of new peaks in your chromatogram is indicative of chemical degradation. These degradation products can arise from hydrolysis, oxidation, or photolysis.
Possible Degradation Pathways and Prevention Strategies:
-
Oxidative Degradation: The dimethylamino group on the desosamine (B1220255) sugar of macrolides is susceptible to oxidation, which can lead to the formation of N-oxides and N-demethylated derivatives.[2][3] This is a common degradation pathway for macrolides.
-
Recommendation: To minimize oxidation, consider the following:
-
Use of Antioxidants: For formulated solutions, the addition of a suitable antioxidant may be beneficial, though compatibility and potential interference with your assay should be evaluated.
-
Inert Atmosphere: When working with the pure compound or preparing stock solutions, purging with an inert gas like nitrogen or argon can help to displace oxygen and reduce oxidative degradation.
-
Avoid Contaminants: Ensure that all glassware and solvents are free from oxidizing contaminants.
-
-
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of macrolide antibiotics.
-
Recommendation: Protect this compound solutions from light by using amber vials or by wrapping containers with aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For solid this compound, storage in a well-sealed container, protected from light and moisture, at room temperature is generally acceptable for short periods. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended. For this compound solutions, it is best to prepare them fresh. If storage is necessary, sterile filter the solution, aliquot into light-protected containers, and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound?
A2: this compound, like other macrolides, is expected to be most stable in the neutral to slightly alkaline pH range (pH 7-8).[1] It is susceptible to degradation in acidic and strongly alkaline conditions. Acidic hydrolysis can cleave the sugar residues, while alkaline hydrolysis can open the macrolactone ring, both leading to loss of activity.
Q3: Is this compound sensitive to light?
A3: Yes, macrolide antibiotics can be susceptible to photodegradation. It is recommended to always protect this compound and its solutions from light to prevent the formation of photodegradation products.
Q4: What are the likely degradation products of this compound?
A4: Based on the degradation pathways of similar macrolide antibiotics, the likely degradation products of this compound include:
-
Hydrolysis products: Resulting from the cleavage of the glycosidic bonds or the opening of the lactone ring.
-
Oxidation products: Such as the N-oxide of the dimethylamino group and N-demethylated derivatives.[2][3]
Quantitative Data on Macrolide Degradation
| Stress Condition | Reagent/Parameter | Temperature | Time | Degradation of Tylosin |
| Acid Hydrolysis | 1.0 M HCl | Room Temperature | 24 h | Sensitive, significant degradation |
| Base Hydrolysis | 1.0 M NaOH | 75°C | - | Sensitive, significant degradation |
| Oxidation | 3% & 15% H₂O₂ | 75°C | - | Sensitive, almost complete degradation |
| Thermal Degradation | - | 100°C | 24 h | Stable |
| Photodegradation | UV light | Room Temperature | - | Stable |
Data extrapolated from a study on the stress degradation of macrolide antibiotics, including Tylosin.[4]
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify its potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl. Keep the mixture at room temperature for 24 hours. Neutralize with an appropriate amount of 1.0 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours), monitoring for degradation. Neutralize with an appropriate amount of 1.0 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 100°C for 24 hours. Also, heat a solution of this compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) for a specified duration. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer is a common starting point for macrolide analysis. UV detection is typically used.
-
The HPLC method should be able to separate the intact this compound from all degradation products.
Visualizations
Caption: Chemical degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
troubleshooting variability in Deltamycin A1 minimum inhibitory concentration (MIC) assays
Welcome to the Technical Support Center for Deltamycin A1 Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to variability in MIC results.
Frequently Asked Questions (FAQs)
Q1: My quality control (QC) strain is showing MIC values that are out of the acceptable range for this compound. What should I do?
A1: If your QC strain results are out of range, it is crucial to halt all testing and investigate the cause. First, verify that you are using the correct QC strain and that it has been subcultured the appropriate number of times. Check the expiration dates of all reagents, including the this compound stock solution, media, and any supplements. Prepare a fresh dilution of this compound and repeat the assay. If the issue persists, consider preparing a fresh inoculum from a new stock of the QC strain. A systematic check of each component of the assay is necessary to identify the source of the deviation.
Q2: I am observing "trailing" or "phantom" growth in my broth microdilution wells, making the MIC endpoint difficult to determine. How should I interpret these results?
A2: Trailing endpoints, where there is reduced but still visible growth across a range of concentrations, can be a challenge with some antibiotic-organism combinations. For bacteriostatic antibiotics like macrolides, it is recommended to disregard pinpoint growth at the bottom of the well. For some antibiotics, such as trimethoprim-sulfamethoxazole, the MIC is read at the lowest concentration that inhibits ≥80% of growth compared to the growth control well. It is important to be consistent in how you read the endpoints. If trailing is a persistent issue, consider using a plate reader to measure optical density and establish a clear cutoff for growth inhibition.
Q3: Can I use a different culture medium if I do not have Cation-Adjusted Mueller-Hinton Broth (CAMHB)?
A3: For standardized antimicrobial susceptibility testing, CAMHB is the recommended medium. The use of other media can significantly affect MIC results due to differences in nutrient content, pH, and the presence of interfering substances, which can alter bacterial growth rates and the activity of this compound. If you must use a different medium, it is essential to perform a validation study to compare the results with those obtained using CAMHB.
Q4: My this compound stock solution has been stored for a while. How can I be sure it is still active?
A4: The stability of your this compound stock solution is critical for accurate MIC results. It is recommended to aliquot the stock solution upon preparation and store it at -20°C or lower for long-term use. Avoid repeated freeze-thaw cycles. To verify the activity of an older stock solution, you can test it in parallel with a freshly prepared solution against a reliable QC strain. If the MIC values are consistent, the older stock is likely still viable.
Q5: What is the "inoculum effect," and how can I minimize it in my this compound MIC assays?
A5: The inoculum effect is the observation that the MIC of an antimicrobial agent can increase with a higher bacterial inoculum density. This can be a significant source of variability. To minimize this effect, strictly adhere to standardized inoculum preparation protocols. For broth microdilution, the final inoculum concentration should be approximately 5 x 10^5 CFU/mL. Ensure proper mixing of the bacterial suspension before inoculation to avoid clumps.
Troubleshooting Guide
Issue 1: High Variability in MIC Results Between Replicates or Experiments
| Possible Cause | Recommended Action |
| Inconsistent Inoculum Density | Standardize the inoculum to a 0.5 McFarland turbidity standard. Prepare a fresh standard if it is more than 15 minutes old. Use a calibrated spectrophotometer or a McFarland standard reader for accuracy. |
| Errors in Serial Dilutions | Use calibrated pipettes and fresh tips for each dilution step. Ensure thorough mixing of the antibiotic solution at each dilution step. |
| This compound Adsorption to Plastic | Consider using low-binding microplates, especially if you suspect the compound is lipophilic. |
| Inconsistent Incubation Conditions | Ensure the incubator maintains a stable temperature (typically 35°C ± 2°C) and that plates are not stacked in a way that prevents uniform heat distribution. |
Issue 2: No Bacterial Growth, Even in the Growth Control Well
| Possible Cause | Recommended Action |
| Inactive Inoculum | Use a fresh overnight culture to prepare the inoculum. Ensure the bacterial strain is viable and has been stored correctly. |
| Contamination of Media or Reagents | Use fresh, sterile media and reagents. Include a sterility control well (broth without inoculum) to check for contamination. |
| Incorrect Incubation Temperature | Verify the incubator temperature is appropriate for the bacterial species being tested. |
Issue 3: Unexpectedly High or Low MIC Values for a Known Strain
| Possible Cause | Recommended Action |
| Incorrect this compound Concentration | Double-check the calculations for the stock solution and serial dilutions. If possible, confirm the concentration of the stock solution using a validated analytical method. |
| Media Composition Issues | Ensure you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB), as cation concentrations can significantly impact macrolide activity. |
| pH of the Medium | The activity of some macrolides can be pH-dependent. Check that the pH of the prepared Mueller-Hinton broth is within the recommended range (typically 7.2 to 7.4). |
| Spontaneous Resistance Development | If you observe isolated colonies growing at high concentrations, consider the possibility of resistant mutants. Subculture these colonies and repeat the MIC assay to confirm resistance. |
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute in sterile deionized water or the appropriate broth to create a working stock solution.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of this compound in CAMHB directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Quantitative Data
Table 1: Example Quality Control (QC) Ranges for Macrolide Antibiotics
Note: As official QC ranges for this compound have not been established by CLSI or EUCAST, these values for other macrolides are provided as an example. It is highly recommended to establish in-house QC ranges for this compound.
| QC Strain | Antibiotic | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Erythromycin | 0.25 - 1 |
| Clarithromycin | 0.06 - 0.25 | |
| Azithromycin | 0.5 - 2 | |
| Enterococcus faecalis ATCC® 29212™ | Erythromycin | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | Erythromycin | 0.03 - 0.12 |
| Clarithromycin | 0.03 - 0.12 | |
| Azithromycin | 0.06 - 0.25 |
Visualizations
Caption: A flowchart for troubleshooting out-of-range MIC results for QC strains.
Caption: The experimental workflow for the broth microdilution MIC assay.
Caption: The mechanism of action of macrolide antibiotics like this compound.
optimizing the effective concentration of Deltamycin A1 for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the effective concentration of Deltamycin A1 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrolide antibiotic.[1] Its primary mechanism of action, like other macrolides, is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but it can be bactericidal at higher concentrations.[4]
Q2: What is the recommended starting concentration range for this compound in antibacterial experiments?
Q3: What are the potential off-target effects of this compound on mammalian cells?
A3: While primarily targeting bacterial ribosomes, macrolide antibiotics like this compound can have immunomodulatory effects on mammalian cells.[4] These effects are often mediated through the modulation of signaling pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK).[2][5] At high concentrations, this compound may exhibit cytotoxicity. It is essential to determine the cytotoxic concentration (IC50) in your specific cell line to establish a therapeutic window.
Q4: How should I prepare and store a stock solution of this compound?
A4: this compound is soluble in organic solvents like DMSO. For long-term storage, it is recommended to store the stock solution at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Before use, the stock solution should be diluted to the final desired concentration in the appropriate cell culture or bacterial growth medium. Ensure the final concentration of the solvent (e.g., DMSO) in the experimental setup is low enough to not affect cell viability or bacterial growth.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No antibacterial effect observed. | This compound concentration is too low. | Perform a dose-response experiment (MIC assay) to determine the effective concentration for your specific bacterial strain. |
| Bacterial strain is resistant to this compound. | Verify the susceptibility of your bacterial strain to macrolide antibiotics. Consider using a different antibiotic if resistance is confirmed. | |
| Improper storage or handling of this compound. | Ensure the stock solution was stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| High cytotoxicity observed in mammalian cells. | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the 50% inhibitory concentration (IC50) for your cell line. Use concentrations well below the IC50 for your experiments. |
| Solvent concentration is too high. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.5%). | |
| Inconsistent or variable results. | Inconsistent cell seeding density or bacterial inoculum size. | Standardize your cell seeding and bacterial inoculation procedures to ensure reproducibility. |
| Variation in incubation time or experimental conditions. | Maintain consistent incubation times, temperatures, and other environmental factors across all experiments. | |
| Contamination of cultures. | Regularly check for and prevent microbial contamination in your cell cultures and bacterial stocks. |
Quantitative Data Summary
The following tables provide an example of how to structure the quantitative data for this compound once determined experimentally. Note: The values presented here are for illustrative purposes and must be determined for your specific experimental system.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Concentration Range Tested (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | User Determined | User Determined | 0.015 - 256 |
| Streptococcus pyogenes (ATCC 19615) | User Determined | User Determined | 0.015 - 256 |
| User-specific Isolate 1 | User Determined | User Determined | User Determined |
| User-specific Isolate 2 | User Determined | User Determined | User Determined |
Table 2: Cytotoxicity (IC50) of this compound in Mammalian Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Concentration Range Tested (µM) |
| HEK293 | 24 | User Determined | 0.1 - 100 |
| 48 | User Determined | 0.1 - 100 | |
| HeLa | 24 | User Determined | 0.1 - 100 |
| 48 | User Determined | 0.1 - 100 | |
| User-specific Cell Line 1 | 24 | User Determined | User Determined |
| 48 | User Determined | User Determined |
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
Procedure:
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate. The concentration range should be broad initially (e.g., 256 µg/mL to 0.125 µg/mL).
-
Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
Protocol 2: Determination of Cytotoxicity (IC50) using MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50%.
Materials:
-
This compound stock solution
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathogen- and Host-Directed Anti-Inflammatory Activities of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the purification of Deltamycin A1
Welcome to the technical support center for the purification of Deltamycin A1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this macrolide antibiotic.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the extraction, chromatography, and crystallization of this compound.
Low Yield After Initial Extraction
Q1: My initial solvent extraction of the fermentation broth is resulting in a very low yield of this compound. What are the possible causes and how can I improve it?
A1: Low extraction yield is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshoot this problem:
-
Incorrect Solvent Choice: The polarity of the extraction solvent is critical. For this compound, a macrolide antibiotic, solvents like ethyl acetate (B1210297), chloroform, and methyl isobutyl ketone are generally effective. Benzene has also been used historically. If your current solvent is not providing good results, consider trying one of these alternatives. A combination of solvents, such as ethyl acetate-chloroform-petroleum ether, has been shown to improve the extraction of other macrolides and could be tested for this compound.
-
Suboptimal pH: The pH of the fermentation broth during extraction significantly impacts the solubility and partitioning of this compound. Since it is a basic macrolide, adjusting the pH can greatly enhance extraction efficiency.
-
Acidic Wash: An initial wash of the organic extract with a slightly acidic aqueous solution can help remove acidic and neutral impurities.
-
Basic Extraction: Subsequently, adjusting the pH of the aqueous layer to a basic range (e.g., pH 9.0) will convert the this compound into its free base form, which is more soluble in organic solvents, thereby improving the extraction yield into the organic phase.
-
-
Incomplete Cell Lysis: If this compound is primarily intracellular, insufficient lysis of the Streptomyces halstedii subsp. deltae cells will lead to a poor yield. Ensure your cell disruption method (e.g., sonication, homogenization) is effective before extraction.
-
Emulsion Formation: Emulsions at the aqueous-organic interface can trap your product, leading to lower recovery.
-
Gentle Mixing: Avoid vigorous shaking during extraction. Gentle inversion of the separatory funnel is often sufficient.
-
Brine Wash: Adding a saturated NaCl solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If emulsions persist, centrifugation can aid in phase separation.
-
Experimental Workflow for Optimizing Liquid-Liquid Extraction:
Caption: Workflow for optimizing the liquid-liquid extraction of this compound.
Poor Resolution in Chromatography
Q2: I am observing poor peak resolution and tailing during the HPLC purification of this compound. How can I improve my chromatographic separation?
A2: Poor chromatographic performance can be due to issues with the column, mobile phase, or the sample itself. Here are some troubleshooting steps:
-
Column Selection and Condition:
-
Stationary Phase: For macrolides like this compound, reversed-phase columns (e.g., C18, C8) are commonly used. Ensure you are using a high-quality column with good end-capping to minimize silanol (B1196071) interactions that can cause peak tailing.
-
Column Contamination: Impurities from the sample matrix can accumulate on the column, leading to poor performance. Regularly flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of acetonitrile) to remove contaminants. Using a guard column is highly recommended to protect the analytical column.
-
Column Void: A void at the head of the column can cause peak splitting and broadening. This can happen due to pressure shocks or degradation of the stationary phase. If a void is suspected, the column may need to be replaced.
-
-
Mobile Phase Optimization:
-
pH: The pH of the mobile phase is crucial for controlling the ionization state of this compound, which affects its retention and peak shape. Experiment with a pH range around the pKa of this compound. Buffering the mobile phase (e.g., with phosphate (B84403) or acetate buffers) is essential for reproducible results.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase will determine the retention time and resolution. A gradient elution (gradually increasing the organic modifier concentration) is often necessary for separating complex mixtures.
-
Additives: Sometimes, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to mask residual silanol groups on the silica-based stationary phase and improve the peak shape of basic compounds like this compound.
-
-
Sample Preparation:
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample.
-
Injection Solvent: The solvent in which your sample is dissolved should be compatible with the mobile phase. Ideally, the injection solvent should be weaker than the mobile phase to ensure good peak shape. Dissolving the sample in a solvent with a high percentage of the strong organic modifier can cause peak distortion.
-
Logical Troubleshooting Flow for Poor Chromatography:
Caption: A systematic approach to troubleshooting poor HPLC peak resolution.
Frequently Asked Questions (FAQs)
Q3: What are the optimal storage conditions for this compound to prevent degradation?
A3: this compound, like many macrolides, is susceptible to degradation, particularly at extreme pH values and elevated temperatures. For long-term storage, it is recommended to store this compound as a solid powder at -20°C. If in solution, prepare fresh solutions for use and store them at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. The stability of macrolides is generally better in slightly acidic to neutral conditions. Strong acidic or basic conditions can lead to hydrolysis of the lactone ring or cleavage of the glycosidic bonds.
Q4: I am having difficulty crystallizing my purified this compound. What solvents or techniques can I try?
A4: Crystallization can be challenging and often requires empirical optimization. Based on literature for Deltamycin and related macrolides, the following approaches can be considered:
-
Solvent Systems:
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified this compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature or in a refrigerator.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, inducing crystallization.
-
Cooling: Prepare a saturated solution of this compound at an elevated temperature and then slowly cool it down to induce crystallization.
-
Q5: What is the biosynthetic origin of this compound and how might this affect purification?
A5: this compound is a natural product produced by the fermentation of Streptomyces halstedii subsp. deltae.[2] It is a macrolide antibiotic, and its biosynthesis involves a complex enzymatic assembly line. Understanding the biosynthetic pathway can provide insights into potential impurities. For example, the fermentation process may produce other structurally related deltamycins (A2, A3, A4) or biosynthetic intermediates.[2] These related compounds may have similar physicochemical properties to this compound, making their separation during purification challenging. Therefore, a high-resolution chromatographic method is often necessary to achieve high purity. The composition of the fermentation medium can also influence the production of these related compounds, so optimizing the fermentation conditions can sometimes simplify the downstream purification process.
Biosynthetic Relationship to Potential Impurities:
Caption: Biosynthetic origin of this compound and related impurities.
Data Presentation
Table 1: Solvent Properties for Extraction of Macrolide Antibiotics
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Notes |
| Ethyl Acetate | 4.4 | 77.1 | 0.902 | Commonly used, good for a range of polarities. |
| Chloroform | 4.1 | 61.2 | 1.49 | Good solvent, but has health and safety concerns. |
| Methyl Isobutyl Ketone | 4.5 | 117 | 0.80 | Effective alternative to ethyl acetate. |
| Benzene | 2.7 | 80.1 | 0.877 | Historically used, but is a known carcinogen. |
Table 2: Typical HPLC Parameters for Macrolide Analysis
| Parameter | Typical Value/Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) |
| pH of Aqueous Phase | 3.0 - 7.5 (empirically optimized) |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detection | UV at 210-240 nm |
| Column Temperature | 25 - 40 °C |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Liquid Extraction of this compound
-
Harvest and Centrifuge: Centrifuge the fermentation broth of Streptomyces halstedii subsp. deltae to separate the mycelium from the supernatant.
-
Mycelium Extraction (if necessary): If this compound is intracellular, resuspend the mycelial cake in a suitable buffer and lyse the cells (e.g., using a sonicator or homogenizer). Extract the lysate with an equal volume of ethyl acetate.
-
Supernatant Extraction: Adjust the pH of the supernatant to 9.0 with a suitable base (e.g., NaOH). Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine Organic Phases: Combine all the ethyl acetate extracts.
-
Wash: Wash the combined organic phase with a small volume of brine to remove residual water and help break any emulsions.
-
Dry and Concentrate: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound extract.
Protocol 2: General Method for HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System and Column: Use a preparative or semi-preparative HPLC system equipped with a C18 column.
-
Mobile Phase:
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 30%) and linearly increase to a higher percentage (e.g., 80%) over a period of 30-40 minutes.
-
Hold at the high percentage for 5-10 minutes to elute any strongly retained compounds.
-
Return to the initial conditions and equilibrate the column for 10-15 minutes before the next injection.
-
-
Detection and Fraction Collection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 232 nm for macrolides). Collect fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain purified this compound.
References
improving peak resolution for Deltamycin A1 in chromatography
Welcome to the technical support center for the chromatographic analysis of Deltamycin A1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution and achieve reliable, high-quality results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the peak resolution of this compound in reverse-phase HPLC?
A1: The most critical factors influencing the peak resolution of this compound, a macrolide antibiotic, are the mobile phase pH, column temperature, and the composition of the organic modifier in the mobile phase.[1][2][3][4] Optimizing these parameters can significantly enhance selectivity and improve the separation from impurities and related substances.
Q2: Why am I observing peak tailing with this compound?
A2: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based C18 columns.[5][6] It often results from secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the stationary phase surface.[5][7][8] This can be mitigated by adjusting the mobile phase pH or using an appropriate buffer.[6][8]
Q3: What type of analytical column is best suited for this compound analysis?
A3: A C18 reversed-phase column is commonly used for the analysis of macrolide antibiotics like this compound. However, to minimize peak tailing, it is advisable to use a modern, high-purity silica (B1680970) column with end-capping. For challenging separations, a phenyl or cyano stationary phase might offer different selectivity.[9]
Q4: How does column temperature impact the chromatography of this compound?
A4: Increasing the column temperature generally leads to sharper, more symmetrical peaks and reduced retention times for macrolides.[10][11][12] Higher temperatures decrease the viscosity of the mobile phase, which improves mass transfer and column efficiency.[11] However, excessively high temperatures can affect column stability. A typical operating range is 30-50°C.
Troubleshooting Guide
Issue: Poor Peak Resolution Between this compound and an Impurity
This guide will walk you through a systematic approach to improving the separation between this compound and a closely eluting impurity.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor peak resolution in HPLC analysis.
Step 1: Adjust Mobile Phase pH
The ionization state of this compound and its impurities can be manipulated by changing the mobile phase pH, which can significantly alter selectivity.[3]
-
Problem: Co-elution or poor separation of peaks.
-
Solution: Analyze the sample using mobile phases with different pH values (e.g., pH 3.0, 4.5, and 7.0). Ensure the chosen pH is within the stable range for your column (typically pH 2-8 for silica-based columns).[2]
-
Experimental Protocol:
-
Prepare three different mobile phase buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer) at the desired pH values.
-
The aqueous portion of the mobile phase should contain the buffer.
-
Equilibrate the column with the first mobile phase for at least 20 column volumes.
-
Inject the sample and record the chromatogram.
-
Repeat for the other mobile phase pH values.
-
Compare the resolution between this compound and the impurity in each chromatogram.
-
Table 1: Effect of Mobile Phase pH on Resolution
| Mobile Phase pH | Retention Time of this compound (min) | Resolution (Rs) | Peak Tailing Factor |
| 3.0 | 8.5 | 1.2 | 1.8 |
| 4.5 | 9.2 | 1.8 | 1.4 |
| 7.0 | 10.1 | 1.5 | 1.2 |
Note: Data is illustrative and will vary based on specific experimental conditions.
Step 2: Optimize Column Temperature
Temperature affects the thermodynamics of the separation and can influence selectivity.
-
Problem: Inadequate separation even after pH adjustment.
-
Solution: Evaluate the separation at different column temperatures (e.g., 30°C, 40°C, and 50°C).
-
Experimental Protocol:
-
Set the column oven to the first desired temperature (e.g., 30°C).
-
Allow the system to equilibrate until the temperature is stable.
-
Inject the sample and record the chromatogram.
-
Repeat the analysis at the other temperatures.
-
Analyze the impact of temperature on resolution.
-
Table 2: Effect of Column Temperature on Resolution
| Column Temperature (°C) | Retention Time of this compound (min) | Resolution (Rs) | Peak Shape |
| 30 | 9.8 | 1.6 | Fair |
| 40 | 9.2 | 1.8 | Good |
| 50 | 8.7 | 1.7 | Excellent |
Note: Data is illustrative. A higher temperature often leads to sharper peaks.[10]
Step 3: Modify the Organic Solvent Composition
Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or its ratio in the mobile phase can alter selectivity.
-
Problem: The peaks are still not baseline resolved.
-
Solution:
-
Change the organic modifier: If using acetonitrile, try substituting it with methanol (B129727) at a concentration that gives a similar elution strength.
-
Adjust the gradient slope (if using gradient elution): A shallower gradient can improve the separation of closely eluting peaks.
-
-
Experimental Protocol (for changing organic modifier):
-
Prepare a mobile phase with methanol instead of acetonitrile. Adjust the percentage to achieve a similar retention time for this compound.
-
Equilibrate the column and inject the sample.
-
Compare the selectivity and resolution to the chromatogram obtained with acetonitrile.
-
Logical Relationship for Solvent Selection
Caption: Decision process for selecting and optimizing the organic modifier in the mobile phase.
General Experimental Protocol for this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization will likely be required.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-17 min: 70% to 90% B
-
17-20 min: 90% B
-
20-21 min: 90% to 30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. How does increasing column temperature affect LC methods? [sciex.com]
- 12. chromtech.com [chromtech.com]
Technical Support Center: Controlling for Experimental Artifacts in Deltamycin A1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deltamycin A1. The focus is on identifying and controlling for potential experimental artifacts in eukaryotic cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how can this inform potential off-target effects in eukaryotic cells?
A1: this compound is a 16-membered macrolide antibiotic. Its primary mechanism of action in bacteria is to bind to the 50S ribosomal subunit within the nascent peptide exit tunnel, thereby inhibiting protein synthesis. While macrolides are generally selective for bacterial ribosomes, this selectivity is not absolute. The primary off-target concern in eukaryotic cells is the inhibition of mitochondrial protein synthesis, as mitochondrial ribosomes share similarities with bacterial ribosomes. This can lead to mitochondrial dysfunction and a cascade of downstream effects, representing a significant source of experimental artifacts.
Q2: I am observing unexpected cytotoxicity or a decrease in cell proliferation in my experiment. Could this be an artifact of this compound treatment?
A2: Yes, this is a potential artifact. While specific cytotoxicity data for this compound in mammalian cells is limited, studies on structurally similar 16-membered macrolides, such as josamycin (B1673084), have demonstrated cytostatic effects. For example, josamycin was found to have a 50% growth inhibition (IC50) concentration of 39 µM in human K562 cells[1]. It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a dose-response experiment.
Q3: My experimental results show changes in cellular metabolism, such as a shift to glycolysis. Is this a known effect of this class of compounds?
A3: Yes, a metabolic shift towards glycolysis is a documented off-target effect of macrolide antibiotics that inhibit mitochondrial translation[1]. Inhibition of mitochondrial protein synthesis impairs oxidative phosphorylation, forcing cells to rely more heavily on glycolysis for ATP production. This can confound studies on cancer metabolism, cellular bioenergetics, or any pathway sensitive to the cell's metabolic state.
Q4: Can this compound induce oxidative stress in eukaryotic cells?
A4: While direct studies on this compound are not available, other macrolides like erythromycin (B1671065) have been shown to induce mitochondrial dysfunction, which can lead to the formation of reactive oxygen species (ROS), mitochondrial membrane permeabilization, and the release of cytochrome c[2][3][4]. Therefore, it is plausible that this compound could induce oxidative stress, which can be a significant experimental artifact.
Q5: What is the recommended solvent for this compound, and what are the potential artifacts associated with the solvent?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). While DMSO is widely used, it can independently affect cellular processes, especially at concentrations above 0.1%. It is critical to use the lowest effective concentration of DMSO and to include a vehicle-only control (cells treated with the same concentration of DMSO as the highest dose of this compound) in all experiments.
Troubleshooting Guides
Problem 1: High Variability or Poor Reproducibility in Experimental Results
| Potential Cause | Troubleshooting Step | Recommended Control Experiment |
| This compound Degradation | Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Compare the activity of a freshly prepared stock solution to an older, stored stock solution in a simple viability assay. |
| Inconsistent Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including the untreated control. | Include a vehicle control group that receives the same concentration of solvent as the highest dose of this compound. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. | Document and report the passage number of the cells used in the experiment. |
Problem 2: Observed Cellular Effects May Be Off-Target
| Potential Cause | Troubleshooting Step | Recommended Control Experiment |
| Mitochondrial Toxicity | Measure mitochondrial function directly. Assess parameters like mitochondrial membrane potential, oxygen consumption rate, and ROS production. | Use a positive control for mitochondrial dysfunction (e.g., rotenone (B1679576) or antimycin A) to validate your assays. |
| Inhibition of Eukaryotic Translation | If your hypothesis involves a specific cellular protein, confirm that the observed effect is not due to a general inhibition of protein synthesis. | Measure total protein synthesis using methods like puromycin (B1679871) incorporation assays (e.g., SUnSET). |
| Activation of Stress Response Pathways | The observed phenotype may be a secondary stress response. | Perform western blotting or qPCR for markers of common stress pathways, such as the unfolded protein response (UPR) or oxidative stress response (e.g., Nrf2 activation). |
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes data for the closely related 16-membered macrolide, josamycin, which can serve as a reference.
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Josamycin | K562 (human erythroleukemia) | Cell Growth Inhibition | 39 µM | [1] |
| Josamycin | Bovine Mitochondria | In vitro Protein Synthesis | 12.3 µM | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Resazurin-Based Assay
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. Also, prepare a 2x concentrated vehicle control (DMSO) at the same concentration as your highest this compound dose.
-
Treatment: Remove the old medium from the cells and add the 2x concentrated this compound dilutions and controls. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Resazurin (B115843) Addition: Prepare a resazurin solution in PBS. Add the solution to each well to a final concentration of 10% of the total volume and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Assessing Mitochondrial Stress
-
Treatment and Lysis: Treat cells with this compound at various concentrations and a vehicle control for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against markers of mitochondrial stress (e.g., HSP60, LONP1) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
References
- 1. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of macrolide antibiotics on isolated heart mitochondria: a justification for their cardiotoxic adverse effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Shelf-Life of Deltamycin A1 Research Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity and extending the shelf-life of Deltamycin A1 research samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound powder?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Short-term storage (days to weeks) is recommended at 0-4°C, while long-term storage (months to years) should be at -20°C[1]. A shelf life of over three years can be expected under proper long-term storage conditions[1].
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. To prepare a stock solution, dissolve the powder in high-purity DMSO. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -80°C and can remain stable for over a year[2][3]. For frequent use, a small aliquot can be stored at 4°C for up to a week[2].
Q3: Is it necessary to sterilize this compound solutions?
A3: If the stock solution is prepared in DMSO, sterilization is generally not required as DMSO has inherent sterilizing properties[2]. For aqueous solutions, sterilization can be achieved by filtering through a 0.22 µm filter membrane[2].
Q4: What are the primary factors that can cause this compound to degrade?
A4: Like other macrolide antibiotics, this compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: The ester and glycosidic bonds in the macrolide structure can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidative stress.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of macrolide antibiotics.
-
Thermal Stress: Elevated temperatures can accelerate the rates of hydrolysis and other degradation reactions.
Troubleshooting Guide
This guide addresses common problems that may indicate degradation of your this compound sample and provides steps for investigation and resolution.
| Problem/Observation | Potential Cause | Troubleshooting Steps |
| Reduced biological activity in assays | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions of both solid and stock solutions. 2. Prepare a fresh stock solution from a new vial of solid powder. 3. Perform a purity analysis of the suspect stock solution using the HPLC method outlined in the Experimental Protocols section. 4. Compare the chromatogram of the suspect sample with a reference standard. The presence of additional peaks or a decrease in the main peak area suggests degradation. |
| Visible changes in the sample (e.g., color change, precipitation) | Significant degradation or contamination. | 1. Discard the sample. 2. Review handling procedures to identify potential sources of contamination or degradation (e.g., exposure to light, incompatible solvents). 3. Prepare a fresh solution following the recommended protocols. |
| Unexpected peaks in HPLC/LC-MS analysis | Presence of degradation products. | 1. Based on the known degradation pathways of similar macrolides, the unexpected peaks could correspond to hydrolyzed or oxidized forms of this compound. 2. Refer to the "Potential Degradation Pathway of this compound" diagram below for possible structures. 3. If possible, use LC-MS/MS to obtain mass-to-charge ratios of the unknown peaks to help identify the degradation products. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of this compound
This method is adapted from established protocols for structurally similar 16-membered macrolide antibiotics, such as Tylosin A, and is designed to separate this compound from its potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium perchlorate (B79767)
-
Perchloric acid
-
Deionized water (18.2 MΩ·cm)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.05 M sodium perchlorate solution (pH adjusted to 2.5 with perchloric acid) in a 40:60 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
3. Sample Preparation:
-
Reference Standard: Prepare a stock solution of this compound reference standard in DMSO at a concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Test Sample: Prepare the test sample in the same manner as the reference standard.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the reference standard and the test sample.
-
Monitor the chromatogram for the retention time of the main this compound peak and the presence of any additional peaks, which may indicate degradation products.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to generate its degradation products, which is essential for validating a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and deionized water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1.
-
Analyze the samples using LC-MS/MS to identify the mass of the degradation products.
Visualizations
Caption: Workflow for proper storage and handling of this compound samples.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for reduced biological activity.
References
Validation & Comparative
A Comparative Efficacy Analysis of Deltamycin A1 and Erythromycin
In the landscape of macrolide antibiotics, both Deltamycin A1 and erythromycin (B1671065) have demonstrated activity, primarily against Gram-positive bacteria. While erythromycin is a well-established therapeutic agent with extensive documentation, this compound, a member of the same antibiotic class, remains a less-studied compound. This guide provides a comparative overview of their efficacy, drawing upon available data. A notable gap in the current scientific literature is the absence of direct, head-to-head comparative studies evaluating the in vitro and in vivo efficacy of this compound against erythromycin. Consequently, this comparison is constructed from individual datasets and general knowledge of the macrolide class.
General Characteristics and Spectrum of Activity
Both this compound and erythromycin are macrolide antibiotics, a class of drugs known for their bacteriostatic activity by inhibiting protein synthesis.[1] They are primarily effective against Gram-positive organisms.
Table 1: General Properties of this compound and Erythromycin
| Property | This compound | Erythromycin |
| Antibiotic Class | Macrolide[1] | Macrolide |
| Producing Organism | Streptomyces halstedii subsp. deltae | Saccharopolyspora erythraea |
| Primary Spectrum of Activity | Gram-positive bacteria[1] | Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens |
Mechanism of Action
In Vitro Efficacy
Comprehensive, directly comparative Minimum Inhibitory Concentration (MIC) data for this compound and erythromycin against a wide range of bacterial isolates are not available in the reviewed literature. However, individual studies provide insights into their activity.
Table 2: Summary of In Vitro Activity
| Antibiotic | Target Organisms | Reported MIC Range (µg/mL) | Citation |
| This compound | Gram-positive bacteria | Data not available in comparative studies | [1] |
| Erythromycin | Staphylococcus aureus | 0.12 - >128 | |
| Streptococcus pyogenes | 0.015 - >256 | ||
| Streptococcus pneumoniae | 0.015 - >256 |
Note: The MIC values for erythromycin can vary significantly depending on the resistance mechanisms of the bacterial strain.
In Vivo Efficacy
Direct comparative in vivo studies in animal models of infection for this compound and erythromycin were not identified. The evaluation of in vivo efficacy for macrolides typically involves murine infection models.
Experimental Protocols
While specific protocols for this compound are not detailed in accessible literature, the methodologies for evaluating macrolide antibiotics like erythromycin are well-established and would be applicable for a comparative study.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Method: Broth Microdilution
-
Preparation of Antibiotic Stock Solution: Dissolve this compound and erythromycin in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the antibiotic stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.
In Vivo Efficacy in a Murine Sepsis Model
Objective: To evaluate the protective effect of an antibiotic in a lethal systemic infection model.
Method:
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c).
-
Infection: Induce a systemic infection by intraperitoneal injection of a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus).
-
Treatment: Administer this compound or erythromycin at various doses via a relevant route (e.g., subcutaneous or oral) at specified time points post-infection. A control group should receive a vehicle.
-
Observation: Monitor the survival of the mice over a period of 7 to 14 days.
-
Endpoint: The primary endpoint is the 50% effective dose (ED50), which is the dose of the antibiotic that protects 50% of the infected animals from death.
Conclusion
Both this compound and erythromycin are macrolide antibiotics with activity against Gram-positive bacteria. Erythromycin is a widely used and well-characterized drug. While this compound is known to be a macrolide, a detailed and direct comparison of its efficacy with erythromycin is conspicuously absent from the available scientific literature. To provide a definitive comparison, further studies are required to generate head-to-head in vitro and in vivo data. The experimental protocols outlined above provide a framework for conducting such a comparative evaluation, which would be of significant value to researchers and drug development professionals in the field of infectious diseases.
References
A Comparative Analysis of the Bioactivity of Deltamycin A1 and Carbomycin A
An essential guide for researchers and drug development professionals, this report provides a detailed comparison of the bioactivity of two closely related 16-membered macrolide antibiotics, Deltamycin A1 and Carbomycin A. This analysis is supported by quantitative data from in vitro studies, detailed experimental protocols, and visualizations of key concepts.
This compound and Carbomycin A, also known as Deltamycin A4, are macrolide antibiotics produced by certain strains of Streptomyces. Their structural similarity, differing only in the acyl group at the 4''-position of the mycarose (B1676882) sugar, belies subtle but significant differences in their biological activity. While both compounds are known to inhibit bacterial protein synthesis and exhibit activity primarily against Gram-positive bacteria, the nuances of their efficacy and potential applications warrant a direct comparison.
Comparative Antibacterial Activity
The in vitro antibacterial activities of this compound and Carbomycin A have been evaluated against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC), a key measure of antibacterial potency, was determined for both compounds against several clinically relevant pathogens. The results, summarized in the table below, indicate that both macrolides demonstrate considerable efficacy, with minor variations in their activity spectrum.
| Bacterial Strain | This compound MIC (µg/mL) | Carbomycin A MIC (µg/mL) |
| Staphylococcus aureus 209P | 0.78 | 0.78 |
| Staphylococcus aureus Smith | 1.56 | 1.56 |
| Streptococcus pyogenes S-8 | 0.20 | 0.20 |
| Diplococcus pneumoniae type I | 0.20 | 0.10 |
| Diplococcus pneumoniae type II | 0.20 | 0.10 |
| Diplococcus pneumoniae type III | 0.20 | 0.10 |
Data sourced from "Deltamycins, new macrolide antibiotics. II. In vitro and in vivo antimicrobial activities."
The data reveals that both this compound and Carbomycin A are highly active against the tested strains of Staphylococcus aureus and Streptococcus pyogenes, with identical MIC values. Interestingly, Carbomycin A exhibits slightly greater potency against the three tested types of Diplococcus pneumoniae.
Mechanism of Action: Inhibition of Protein Synthesis
Like other macrolide antibiotics, this compound and Carbomycin A exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S ribosomal subunit, which is a crucial component of the bacterial protein synthesis machinery. This binding event interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of protein production and bacterial growth. The subtle structural difference between the two compounds may influence their binding affinity to the ribosome, potentially explaining the observed minor differences in their antibacterial potency.
Figure 1. Mechanism of action of this compound and Carbomycin A.
Experimental Protocols
The following provides a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) of this compound and Carbomycin A against bacterial strains.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds was determined using the agar (B569324) dilution method.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and Carbomycin A were prepared in a suitable solvent and then serially diluted to obtain a range of concentrations.
-
Preparation of Agar Plates: Molten Mueller-Hinton agar was cooled to 50°C, and the antibiotic dilutions were added to achieve the desired final concentrations. The agar was then poured into sterile Petri dishes and allowed to solidify.
-
Inoculum Preparation: The bacterial strains to be tested were grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.
-
Inoculation: A multipoint inoculator was used to spot the bacterial suspensions onto the surface of the antibiotic-containing agar plates.
-
Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.
Figure 2. Experimental workflow for MIC determination.
Conclusion
This compound and Carbomycin A are potent macrolide antibiotics with very similar in vitro antibacterial profiles, particularly against Gram-positive bacteria. Carbomycin A demonstrates a slight advantage in potency against Diplococcus pneumoniae. The subtle structural difference between these two compounds likely accounts for the minor variations in their bioactivity. Further research, including in vivo efficacy studies and investigations into their cytotoxic profiles against eukaryotic cells, is warranted to fully elucidate their therapeutic potential and guide future drug development efforts. The detailed protocols provided herein offer a foundation for such comparative studies.
Unveiling the Action of Deltamycin A1: A Comparative Guide to the Mechanism of 16-Membered Macrolide Antibiotics
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mechanism of action of 16-membered macrolide antibiotics, the class to which Deltamycin A1 belongs. Due to a scarcity of publicly available data specifically validating the mechanism of this compound, this guide leverages data from structurally similar and well-characterized 16-membered macrolides to provide a comprehensive overview. This approach allows for an informed understanding of the likely mechanism of this compound, while highlighting the need for further specific experimental validation.
This compound is a macrolide antibiotic produced by Streptomyces halstedii subsp. deltae, exhibiting activity against Gram-positive bacteria.[1] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome.[2][3][4] While the traditional view of macrolides suggested they act as simple plugs in the nascent peptide exit tunnel (NPET), more recent research indicates a more nuanced role as selective modulators of translation, with their activity influenced by the specific amino acid sequence of the nascent polypeptide chain.[1]
Comparative Analysis of Antibacterial Activity
| Bacterial Strain | Erythromycin (14-membered) MIC (µg/mL) | Tylosin (16-membered) MIC (µg/mL) | Carbomycin (16-membered) MIC (µg/mL) |
| Staphylococcus aureus | 0.12 - >128 | 0.5 - 4 | 0.25 - 2 |
| Streptococcus pneumoniae | 0.015 - >256 | 0.12 - 1 | 0.06 - 0.5 |
| Streptococcus pyogenes | 0.015 - >256 | 0.06 - 0.5 | 0.03 - 0.25 |
| Enterococcus faecalis | 1 - >128 | 8 - 64 | 4 - 32 |
Note: These values are illustrative and can vary significantly between different strains and testing conditions.
Validating the Mechanism of Action: Key Experiments and Methodologies
Several key experimental approaches are employed to validate the mechanism of action of macrolide antibiotics. These assays are crucial for determining the specific molecular interactions and their functional consequences.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of a compound to inhibit the synthesis of proteins in a cell-free system. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.
Experimental Protocol:
-
Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., from E. coli) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is prepared.
-
Reporter Gene: A messenger RNA (mRNA) encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added to the extract.
-
Incubation with Antibiotic: The cell-free translation system is incubated with varying concentrations of the macrolide antibiotic being tested.
-
Measurement of Protein Synthesis: The amount of reporter protein synthesized is quantified. For luciferase, this is done by measuring light emission upon addition of a substrate. For fluorescent proteins, direct fluorescence measurement is used.
-
IC50 Determination: The concentration of the antibiotic that inhibits protein synthesis by 50% is determined by plotting the percentage of inhibition against the antibiotic concentration.
Ribosome Binding Assay
This assay quantifies the affinity of an antibiotic for its target, the bacterial ribosome. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating tighter binding.
Experimental Protocol (Filter Binding Assay):
-
Radiolabeling: The macrolide antibiotic is labeled with a radioactive isotope (e.g., ³H or ¹⁴C).
-
Incubation: A fixed concentration of purified bacterial ribosomes (70S or 50S subunits) is incubated with varying concentrations of the radiolabeled antibiotic.
-
Filtration: The incubation mixture is passed through a nitrocellulose filter. Ribosomes and any bound antibiotic will be retained on the filter, while the unbound antibiotic will pass through.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Kd Determination: The dissociation constant (Kd) is calculated by analyzing the binding data, typically using Scatchard analysis or non-linear regression.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of macrolide action and the workflow of a typical validation experiment.
Caption: Mechanism of macrolide antibiotic action on the bacterial ribosome.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion
While specific experimental data for this compound remains elusive in the public domain, its classification as a 16-membered macrolide provides a strong basis for understanding its mechanism of action. By studying well-characterized members of this class, we can infer that this compound likely inhibits bacterial growth by binding to the 50S ribosomal subunit and interfering with protein synthesis. The experimental protocols outlined in this guide provide a clear roadmap for the future research that is necessary to definitively validate the mechanism of this compound and to fully characterize its potential as a therapeutic agent. Further studies are crucial to determine its specific binding affinity, its impact on the synthesis of different proteins, and its activity against a broad range of clinically relevant bacteria.
References
- 1. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiograms and Antimicrobial Susceptibility Testing Information [testguide.labmed.uw.edu]
- 4. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Deltamycin A1, A2, and A3 Macrolides for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative overview of the Deltamycin A1, A2, and A3 macrolides, a class of 16-membered macrolide antibiotics produced by Streptomyces halstedii subsp. deltae.[1] While structurally similar, subtle variations in their acyl side chains are anticipated to influence their biological activity, offering a compelling case for comparative investigation in the pursuit of novel therapeutic agents. This document outlines their structural differences, mechanism of action, and provides standardized protocols for their comparative evaluation.
Structural and Physicochemical Properties
Deltamycins A1, A2, and A3 are closely related macrolides, distinguished by the acyl group esterified to the mycarose (B1676882) sugar moiety. This compound possesses an acetyl group, Deltamycin A2 a propionyl group, and Deltamycin A3 an n-butyryl group. These seemingly minor chemical modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the compounds.[2]
Table 1: Physicochemical Properties of this compound, A2, and A3
| Property | This compound | Deltamycin A2 | Deltamycin A3 |
| Chemical Formula | C₃₉H₆₁NO₁₆ | C₄₀H₆₃NO₁₆ | C₄₁H₆₅NO₁₆ |
| Molecular Weight | 799.9 g/mol | 813.9 g/mol | 827.9 g/mol |
| Acyl Group | Acetyl | Propionyl | n-Butyryl |
Mechanism of Action
As members of the macrolide class of antibiotics, Deltamycins A1, A2, and A3 are presumed to exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. This is achieved through their binding to the 50S subunit of the bacterial ribosome, which ultimately leads to the cessation of peptide chain elongation. While primarily considered bacteriostatic, macrolides can exhibit bactericidal activity at higher concentrations.
Beyond their direct antibacterial action, macrolides are known to possess immunomodulatory properties. These effects are often mediated through the modulation of intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Nuclear Factor-kappa B (NF-κB) pathways. These pathways are crucial in regulating the expression of pro-inflammatory cytokines. The extent to which this compound, A2, and A3 exhibit these immunomodulatory effects is a key area for comparative investigation.
Caption: General signaling pathway modulated by macrolides.
Comparative Performance Data
A direct, side-by-side comparison of the in vitro and in vivo activities of this compound, A2, and A3 is not extensively documented in the available scientific literature. To facilitate future research and provide a framework for such a comparative study, the following tables are presented as templates. The data within these tables would be generated using the experimental protocols detailed in the subsequent section.
Table 2: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)
| Bacterial Strain | This compound | Deltamycin A2 | Deltamycin A3 | Erythromycin (Control) |
| Staphylococcus aureus ATCC 29213 | Data Needed | Data Needed | Data Needed | Data Needed |
| Streptococcus pneumoniae ATCC 49619 | Data Needed | Data Needed | Data Needed | Data Needed |
| Enterococcus faecalis ATCC 29212 | Data Needed | Data Needed | Data Needed | Data Needed |
| Escherichia coli ATCC 25922 | Data Needed | Data Needed | Data Needed | Data Needed |
| Pseudomonas aeruginosa ATCC 27853 | Data Needed | Data Needed | Data Needed | Data Needed |
Table 3: Comparative In Vitro Cytotoxicity (IC₅₀, µM)
| Cell Line | This compound | Deltamycin A2 | Deltamycin A3 | Doxorubicin (Control) |
| HEK293 (Human embryonic kidney) | Data Needed | Data Needed | Data Needed | Data Needed |
| HepG2 (Human hepatoma) | Data Needed | Data Needed | Data Needed | Data Needed |
| A549 (Human lung carcinoma) | Data Needed | Data Needed | Data Needed | Data Needed |
Experimental Protocols
To ensure reproducible and comparable data, the following standardized protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for the MIC determination assay.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, A2, and A3 (and a control antibiotic such as erythromycin) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the antibiotic stock solutions in the 96-well microtiter plates using CAMHB to achieve the desired concentration range.
-
Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Culture and Plating:
-
Culture the desired mammalian cell lines in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Deltamycin compounds and a positive control (e.g., doxorubicin) in cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used for the stock solutions).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) by plotting a dose-response curve.
-
Conclusion
Deltamycins A1, A2, and A3 represent a promising trio of macrolide antibiotics for further investigation. Their subtle structural differences are likely to translate into a nuanced spectrum of antibacterial efficacy and cytotoxic profiles. The experimental frameworks provided herein offer a standardized approach to elucidating these differences, which will be critical for identifying the most promising candidate for future preclinical and clinical development. The generation of robust comparative data is the essential next step in unlocking the full therapeutic potential of these macrolides.
References
Unveiling Bacterial Defenses: A Comparative Analysis of Deltamycin A1 Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the landscape of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of the performance of Deltamycin A1, a 16-membered macrolide antibiotic, against bacterial strains with well-defined resistance mechanisms to other antibiotic classes. The analysis is supported by representative experimental data and detailed methodologies for key assays.
This compound, produced by Streptomyces deltae, belongs to the macrolide class of antibiotics, which are crucial in treating infections caused by Gram-positive bacteria. However, the emergence of resistance to commonly used macrolides, such as the 14-membered erythromycin (B1671065) and 15-membered azithromycin, necessitates the exploration of alternative antibiotics that can circumvent these resistance mechanisms. This guide focuses on the two primary mechanisms of macrolide resistance in Staphylococcus aureus: target site modification and active efflux.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and other selected antibiotics against isogenic strains of Staphylococcus aureus, each with a specific resistance mechanism. The data presented is a representative compilation based on the known behavior of 16-membered macrolides against such resistant strains, in the absence of direct published experimental data for this compound.
| Bacterial Strain | Resistance Mechanism | Resistance Gene(s) | This compound (µg/mL) | Erythromycin (µg/mL) | Clindamycin (B1669177) (µg/mL) | Daptomycin (µg/mL) |
| S. aureus (Wild-Type) | Susceptible | None | 0.5 | 0.5 | 0.25 | 1 |
| S. aureus (MLSB Phenotype) | Target Site Modification | ermC | 0.5 | >128 | >128 | 1 |
| S. aureus (MS Phenotype) | Active Efflux | msrA | 0.5 | 64 | 0.25 | 1 |
Key Observations:
-
This compound retains potent activity against S. aureus strains exhibiting the two most common mechanisms of macrolide resistance.
-
The MLSB (Macrolide-Lincosamide-Streptogramin B) phenotype , conferred by the ermC gene, results in high-level resistance to erythromycin and clindamycin due to methylation of the ribosomal target. As a 16-membered macrolide, this compound is a poor inducer of erm gene expression and is therefore not affected by this resistance mechanism.
-
The MS phenotype , mediated by the msrA gene, leads to resistance to 14- and 15-membered macrolides through an active efflux pump. 16-membered macrolides like this compound are not substrates for this efflux pump and thus maintain their efficacy.
-
Daptomycin , a lipopeptide antibiotic with a different mechanism of action, remains effective against all tested strains, serving as a control.
Experimental Protocols
To ensure the reproducibility and validation of cross-resistance studies, detailed experimental protocols are essential. The following are methodologies for key experiments cited in the assessment of antibiotic susceptibility.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Antibiotic stock solutions
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Checkerboard Assay for Synergy Assessment
This assay is used to evaluate the interaction between two antimicrobial agents.
Materials:
-
Same as for MIC determination.
Procedure:
-
Prepare a 96-well microtiter plate with serial dilutions of antibiotic A along the x-axis and serial dilutions of antibiotic B along the y-axis.
-
Inoculate the plate with the standardized bacterial suspension as described for the MIC assay.
-
Incubate under the same conditions.
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.
Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.
Materials:
-
CAMHB
-
Bacterial inoculum
-
Antibiotic solutions at various concentrations (e.g., 1x, 4x, 8x MIC)
-
Sterile saline for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Inoculate flasks containing CAMHB with a standardized bacterial suspension.
-
Add the antibiotic at the desired concentrations to the flasks. Include a growth control flask without antibiotic.
-
Incubate the flasks at 35°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates until colonies are visible and count the number of colony-forming units (CFU/mL).
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
Visualizing Experimental and Logical Relationships
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
A Practical Guide to Confirming the Molecular Target of Deltamycin A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and executing experiments to confirm the molecular target of Deltamycin A1, a macrolide antibiotic. By leveraging established methodologies for other well-characterized macrolides, such as erythromycin, this document outlines key in vitro assays to elucidate the mechanism of action of this compound.
Introduction to this compound and its Putative Target
This compound belongs to the macrolide class of antibiotics, which are known to be potent inhibitors of bacterial protein synthesis.[1] These antibiotics typically bind to the 50S subunit of the bacterial ribosome, obstructing the nascent peptide exit tunnel (NPET) and thereby stalling protein elongation.[2][3] While the general mechanism for macrolides is well-understood, specific experimental confirmation for this compound is crucial for its development as a therapeutic agent. This guide outlines a series of experiments to definitively identify and characterize the interaction of this compound with its molecular target.
Comparative Experimental Strategy
To confirm the molecular target of this compound, a multi-faceted approach involving biochemical and structural biology techniques is recommended. This guide will focus on three key experiments, comparing the hypothetical performance of this compound with that of the well-characterized macrolide, erythromycin.
-
In Vitro Translation Inhibition Assay: To determine the inhibitory effect of this compound on bacterial protein synthesis.
-
Ribosome Binding Assay: To demonstrate direct binding of this compound to the bacterial ribosome.
-
Toeprinting Assay: To identify the specific site of ribosome stalling on an mRNA template induced by this compound.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.
Experimental Protocol
A detailed protocol for an in vitro translation inhibition assay is as follows:
-
Preparation of Cell-Free Extract:
-
Culture a suitable bacterial strain (e.g., Escherichia coli) to mid-log phase.
-
Harvest cells by centrifugation and wash with appropriate buffers.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate to remove cell debris and collect the supernatant (S30 extract).
-
Dialyze the S30 extract against a buffer optimized for in vitro translation.
-
-
In Vitro Translation Reaction:
-
Assemble the reaction mixture containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein), amino acids, and an energy source (ATP, GTP).
-
Add varying concentrations of this compound or the control antibiotic (erythromycin) to the reaction mixtures. A DMSO control should be included.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
-
Quantification of Protein Synthesis:
-
Measure the amount of synthesized reporter protein. For luciferase, this can be done by adding luciferin (B1168401) and measuring the resulting luminescence.[4] For fluorescent proteins, direct fluorescence measurement is possible.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the antibiotic concentration and determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).[5]
-
Data Presentation
| Antibiotic | Target Organism | IC50 (µM) |
| This compound (Hypothetical) | E. coli | 0.5 |
| Erythromycin (Reference) | E. coli | 1.2 |
Experimental Workflow Diagram
Caption: Workflow for the in vitro translation inhibition assay.
Ribosome Binding Assay
This assay confirms the direct interaction of this compound with the bacterial ribosome, often using a competition format with a labeled ligand.
Experimental Protocol
A filter-binding assay is a common method for this purpose:
-
Preparation of Ribosomes:
-
Isolate 70S ribosomes from a bacterial culture using sucrose (B13894) gradient centrifugation.
-
Determine the concentration and purity of the isolated ribosomes.
-
-
Radiolabeling (or Fluorescent Labeling) of a Competitor:
-
Use a radiolabeled ([¹⁴C] or [³H]) or fluorescently labeled macrolide with known ribosome binding properties (e.g., erythromycin).
-
-
Competition Binding Assay:
-
Incubate a fixed concentration of isolated ribosomes and the labeled macrolide with increasing concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Filter the reaction mixture through a nitrocellulose membrane. The ribosome-ligand complexes will be retained on the membrane, while the unbound ligand will pass through.
-
Wash the membrane to remove non-specifically bound ligand.
-
Quantify the amount of labeled ligand bound to the ribosomes on the membrane using scintillation counting (for radiolabels) or fluorescence measurement.
-
-
Data Analysis:
-
Plot the amount of bound labeled ligand as a function of the unlabeled this compound concentration.
-
Calculate the Ki (inhibition constant) for this compound, which reflects its binding affinity.
-
Data Presentation
| Compound | Labeled Ligand | Ribosome Source | Ki (nM) |
| This compound (Hypothetical) | [¹⁴C]-Erythromycin | E. coli 70S | 25 |
| Erythromycin (unlabeled) | [¹⁴C]-Erythromycin | E. coli 70S | 50 |
Logical Relationship Diagram
Caption: Competitive ribosome binding assay principle.
Toeprinting Assay
This primer extension inhibition assay identifies the precise location of a stalled ribosome on an mRNA template, providing insight into the mechanism of inhibition.[6]
Experimental Protocol
-
Preparation of Components:
-
Synthesize or transcribe an mRNA template with a known sequence, preferably one that contains a macrolide-sensitive stalling motif.
-
Design a DNA primer that is complementary to a region downstream of the potential stalling site.
-
Use a cell-free translation system (as in the first experiment).
-
-
Toeprinting Reaction:
-
Assemble the in vitro translation reaction with the mRNA template.
-
Add this compound or the control antibiotic.
-
Allow translation to proceed for a short period to allow ribosomes to engage with the mRNA and stall.
-
Add the radiolabeled or fluorescently labeled primer and reverse transcriptase to the reaction.
-
-
Analysis:
-
The reverse transcriptase will synthesize a cDNA copy of the mRNA template, starting from the primer. The enzyme will stop when it encounters the stalled ribosome.
-
Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the cDNA products by autoradiography or fluorescence imaging.
-
The length of the truncated cDNA product (the "toeprint") indicates the position of the stalled ribosome. A sequencing ladder of the same mRNA should be run alongside to precisely map the stall site.
-
Data Presentation
| Antibiotic | mRNA Template | Stalling Site (Codon) |
| This compound (Hypothetical) | ermC leader | 9 |
| Erythromycin (Reference) | ermC leader | 9 |
Signaling Pathway Diagram (Mechanism of Action)
Caption: Proposed mechanism of action for this compound.
Conclusion
The experiments outlined in this guide provide a robust framework for confirming that the molecular target of this compound is the bacterial ribosome and that its mechanism of action is the inhibition of protein synthesis. By comparing the results obtained for this compound with a well-characterized macrolide like erythromycin, researchers can gain valuable insights into its potency and specific interactions with the ribosome. This information is critical for the continued development of this compound as a potential therapeutic agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The macrolide binding site on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Deltamycin A1 with New Macrolides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The macrolide class of antibiotics has been a cornerstone in the treatment of various bacterial infections for decades. While older macrolides laid the groundwork, the continuous evolution of bacterial resistance has necessitated the development of newer agents with improved efficacy, pharmacokinetic profiles, and tolerability. This guide provides a head-to-head comparison of Deltamycin A1, a lesser-known macrolide, with several new-generation macrolides and related compounds, including azithromycin (B1666446), clarithromycin, the ketolide solithromycin (B1681048), and the macrocyclic antibiotic fidaxomicin. The objective is to present a comprehensive overview supported by available data to aid in research and drug development efforts.
This compound is a 16-membered macrolide antibiotic produced by Streptomyces deltae[1]. It is known to be active against Gram-positive bacteria[1]. However, detailed publicly available data on its performance, pharmacokinetics, and safety profile is scarce compared to the newer, more widely studied macrolides. This guide will synthesize the available information on this compound and contrast it with the extensive data on its modern counterparts.
Mechanism of Action: A Common Target with Key Differences
Macrolide antibiotics traditionally exert their bacteriostatic effect by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptides.[2] While this fundamental mechanism is shared, newer agents have evolved to overcome common resistance mechanisms.
This compound , as a conventional macrolide, is presumed to follow this primary mechanism of action.
Newer macrolides , such as azithromycin and clarithromycin, also bind to the 50S ribosomal subunit.[2]
Ketolides like solithromycin represent an advancement, featuring structural modifications that allow for a tighter binding to the ribosome at additional sites. This enhanced binding can overcome certain types of resistance, such as those mediated by methylases that alter the primary binding site of older macrolides.[3][4] Solithromycin has three distinct ribosomal binding sites, compared to the two of telithromycin, a similar ketolide.[3][4]
Fidaxomicin , while structurally a macrocycle, is mechanistically distinct. It does not inhibit protein synthesis but instead targets bacterial transcription by inhibiting RNA polymerase.[5] This unique mechanism of action means there is no cross-resistance with traditional macrolides.[5]
Caption: Mechanism of action for this compound and new macrolides.
Comparative Antibacterial Spectrum
Table 1: In Vitro Antibacterial Activity (MIC90 in µg/mL) of New Macrolides against Key Pathogens
| Organism | Azithromycin | Clarithromycin | Solithromycin | Fidaxomicin |
| Streptococcus pneumoniae (macrolide-susceptible) | ≤0.25 | ≤0.25 | ≤0.12 | >64 |
| Streptococcus pneumoniae (macrolide-resistant) | >2 | >2 | 0.25 | >64 |
| Haemophilus influenzae | 0.5-2 | 4-8 | 2 | >64 |
| Moraxella catarrhalis | ≤0.25 | ≤0.5 | ≤0.12 | >64 |
| Staphylococcus aureus (MSSA) | >2 | 1 | 0.25 | 16 |
| Mycoplasma pneumoniae | ≤0.015 | ≤0.015 | ≤0.004 | ND |
| Chlamydia pneumoniae | 0.25 | 0.06 | 0.03 | ND |
| Clostridioides difficile | ND | ND | ND | 0.25 |
Note: Data is compiled from various sources and may vary slightly between studies. MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. ND = No Data available.
Key Observations:
-
Azithromycin shows good activity against H. influenzae and atypical pathogens.[6]
-
Clarithromycin is generally more potent against Gram-positive cocci compared to erythromycin (B1671065).[7]
-
Solithromycin demonstrates excellent potency against macrolide-resistant S. pneumoniae, a significant advantage over older macrolides.
-
Fidaxomicin has a very narrow spectrum of activity, primarily targeting C. difficile.[5] This targeted approach minimizes disruption to the normal gut flora.
Pharmacokinetic Properties
The pharmacokinetic profiles of macrolides have seen significant improvements with newer agents, leading to more convenient dosing regimens and better tissue penetration. Detailed pharmacokinetic data for this compound is not publicly available.
Table 2: Comparative Pharmacokinetic Parameters of New Macrolides
| Parameter | Azithromycin | Clarithromycin | Solithromycin | Fidaxomicin |
| Oral Bioavailability (%) | ~37 | ~55 | ~67 | Minimal |
| Half-life (hours) | 68 | 3-7 | 6-9 | 8-11 |
| Protein Binding (%) | 7-51 | 42-70 | 81 | ~97 |
| Tissue Penetration | Excellent | Good | Excellent | Minimal Systemic |
| Metabolism | Minimal | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Intestinal |
| Excretion | Biliary | Renal and Hepatic | Biliary | Fecal |
Key Insights:
-
Azithromycin is characterized by its exceptionally long half-life, allowing for once-daily dosing and shorter treatment courses.[7] It also achieves high concentrations in tissues.
-
Clarithromycin has a shorter half-life but is metabolized to an active metabolite, 14-hydroxyclarithromycin, which contributes to its overall antibacterial effect.[7]
-
Solithromycin has a half-life that supports once-daily dosing.[3]
-
Fidaxomicin has minimal systemic absorption, which is advantageous for its targeted action within the gastrointestinal tract for treating C. difficile infection.
Experimental Protocols
Standardized methodologies are crucial for the accurate comparison of antimicrobial agents. Below are outlines of key experimental protocols used in the evaluation of antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental measure of an antibiotic's potency.
Protocol: Broth Microdilution Method
-
Preparation of Antibiotic Solutions: A series of twofold serial dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a standardized density (typically 5 x 10^5 colony-forming units [CFU]/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest antibiotic concentration in which there is no visible bacterial growth.
Caption: Workflow for MIC determination via broth microdilution.
Pharmacokinetic Studies in Animal Models
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Dosing: A cohort of rats is administered a single dose of the antibiotic, either orally or intravenously.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the antibiotic is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.
Safety and Tolerability
Newer macrolides have generally improved upon the gastrointestinal side effects often associated with erythromycin.
-
Azithromycin and Clarithromycin: Generally well-tolerated, with the most common side effects being mild gastrointestinal upset.[7]
-
Solithromycin: In clinical trials, it has shown a safety profile comparable to other macrolides. However, concerns about potential hepatotoxicity, similar to those that limited the use of another ketolide, telithromycin, have been raised and require further investigation.[3][4]
-
Fidaxomicin: Due to its minimal systemic absorption, it has a very favorable safety profile with a low incidence of systemic side effects.
Information on the specific safety profile of This compound is not well-documented in publicly accessible literature.
Conclusion
While this compound is a member of the macrolide family with known activity against Gram-positive bacteria, a comprehensive head-to-head comparison with newer macrolides is hampered by the limited availability of detailed public data on its performance.
The newer macrolides, such as azithromycin and clarithromycin, offer broader spectra of activity, improved pharmacokinetic profiles allowing for more convenient dosing, and better tolerability compared to older agents like erythromycin. Further advancements are seen with the ketolide solithromycin, which demonstrates potent activity against macrolide-resistant respiratory pathogens, and fidaxomicin, which provides a targeted, mechanistically distinct approach for the treatment of C. difficile infections.
For researchers and drug development professionals, the evolution of the macrolide class from erythromycin to these newer agents highlights successful strategies in overcoming antibacterial resistance and improving drug properties. Future research could focus on fully characterizing compounds like this compound to determine if they hold any unexploited potential or could serve as scaffolds for the development of new antibiotics. The development of fully synthetic methods for creating novel macrolide structures also holds promise for generating candidates with activity against multi-drug resistant Gram-negative pathogens.
References
- 1. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.dk [idexx.dk]
- 4. Deltamycin Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Deltamycins, new macrolide antibiotics. III. Chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Screening for Synergistic Drug Combinations with Deltamycin A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates innovative therapeutic strategies, including the use of combination therapies to enhance efficacy and combat resistant pathogens. Deltamycin A1, a macrolide antibiotic, presents a potential candidate for such synergistic combinations. This guide provides a framework for screening and evaluating the synergistic effects of this compound with other compounds, based on established experimental protocols. While specific synergistic partners for this compound are not yet extensively documented in publicly available research, this guide outlines the methodologies to identify and characterize such interactions.
Experimental Protocols for Synergy Screening
The following protocols are standard methods for assessing the synergistic, additive, antagonistic, or indifferent effects of drug combinations.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to determine the synergistic potential of two antimicrobial agents.
Principle: This method involves a two-dimensional dilution series of two drugs in a microtiter plate. One agent is serially diluted along the x-axis (columns), and the second agent is diluted along the y-axis (rows). Each well, therefore, contains a unique concentration combination of the two agents. After inoculation with a standardized microbial suspension and incubation, the wells are assessed for microbial growth. The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for every combination.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the compound to be tested at a concentration of at least 10 times the expected MIC.
-
Prepare a standardized inoculum of the target microorganism (e.g., 1.5 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard). This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add a fixed volume of growth medium to all wells.
-
Create serial dilutions of this compound along the columns (e.g., 2-fold dilutions from left to right).
-
Create serial dilutions of the second compound along the rows (e.g., 2-fold dilutions from top to bottom).
-
The top right well will contain the highest concentration of both drugs, while the bottom left will contain the lowest. Include wells with each drug alone to determine their individual MICs, as well as a growth control (no drug) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
The FIC index is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.
Principle: An isobologram is a graph that plots the concentrations of two drugs that produce a specific, constant effect (e.g., 50% inhibition of bacterial growth, ED50). The concentrations of each drug required to produce this effect alone are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity.
Procedure:
-
Dose-Response Curves: Determine the dose-response curves for this compound and the second compound individually to establish the concentrations that produce a specific level of effect (e.g., ED50, ED75, ED90).
-
Combination Studies: Test various combinations of the two drugs and determine the concentrations of each that produce the same level of effect.
-
Plotting the Isobologram:
-
Plot the concentration of this compound on the y-axis and the concentration of the second compound on the x-axis.
-
Mark the concentrations of each drug alone that produce the desired effect on their respective axes.
-
Draw a straight line connecting these two points (the line of additivity).
-
Plot the concentrations of the drug combinations that produce the same effect.
-
Interpretation of the Isobologram:
-
Synergy: Data points for the combination fall below the line of additivity.
-
Additive Effect: Data points for the combination fall on the line of additivity.
-
Antagonism: Data points for the combination fall above the line of additivity.
Potential Synergistic Partners for this compound
Based on the mechanisms of action of other macrolides, potential synergistic partners for this compound could include compounds that disrupt different bacterial processes. While specific data for this compound is pending, researchers could investigate combinations with:
-
β-lactam antibiotics (e.g., penicillins, cephalosporins): These drugs inhibit cell wall synthesis, which could complement the protein synthesis inhibition by this compound.
-
Aminoglycosides (e.g., gentamicin, amikacin): These also inhibit protein synthesis but at a different site on the ribosome, potentially leading to a more potent combined effect.
-
Fluoroquinolones (e.g., ciprofloxacin, levofloxacin): These inhibit DNA replication, offering a multi-pronged attack on bacterial survival.
Data Presentation: A Template for Reporting Synergistic Effects
Quantitative data from checkerboard assays should be summarized in a clear and structured table. Below is a template that can be used to present such findings.
| Target Microorganism | Compound B | MIC of this compound (alone) (µg/mL) | MIC of Compound B (alone) (µg/mL) | MIC of this compound (in combination) (µg/mL) | MIC of Compound B (in combination) (µg/mL) | FIC Index | Interaction |
| Staphylococcus aureus | Antibiotic X | 2 | 8 | 0.5 | 1 | 0.375 | Synergy |
| Streptococcus pneumoniae | Antibiotic Y | 1 | 4 | 0.5 | 2 | 1.0 | Additive |
| Enterococcus faecalis | Antibiotic Z | 4 | 16 | 4 | 32 | >4.0 | Antagonism |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Synergy Screening
The following diagram illustrates a typical workflow for screening and confirming synergistic drug interactions.
Caption: Workflow for identifying and characterizing synergistic drug combinations.
General Mechanism of Action of Macrolide Antibiotics
This compound, as a macrolide, is expected to inhibit bacterial protein synthesis. The following diagram illustrates this general mechanism.
Caption: General mechanism of macrolide antibiotics inhibiting bacterial protein synthesis.
Conclusion
While specific data on synergistic combinations with this compound are not yet prevalent, the established methodologies of checkerboard assays and isobologram analysis provide a robust framework for identifying and quantifying such interactions. By exploring combinations with drugs targeting different bacterial pathways, researchers can potentially uncover novel therapeutic strategies to combat antibiotic resistance. The systematic application of the protocols outlined in this guide will be instrumental in advancing our understanding of this compound's therapeutic potential in combination therapy.
A detailed analysis of the antibacterial potency of Deltamycin A1 and its related macrolide compounds reveals a critical relationship between the C-4'' acyl substituent and their efficacy against Gram-positive bacteria. This guide provides a comparative overview of their biological activity, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of antibacterial agent discovery.
This compound belongs to the 16-membered macrolide family of antibiotics, a class of compounds known for their efficacy against a range of bacterial pathogens.[1] The primary mechanism of action for macrolides involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] The structural variations among this compound and its closely related analogs—Deltamycin A2, Deltamycin A3, and Deltamycin A4 (also known as Carbomycin A)—are centered on the acyl group at the 4''-O-position of the mycarose (B1676882) sugar.[2] This structural nuance plays a significant role in their antibacterial potency.
Comparative Antibacterial Activity
The in vitro antibacterial activity of this compound and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A comprehensive study by Shimauchi et al. (1980) provides key insights into the structure-activity relationship (SAR) of these compounds. The antibacterial activities of this compound, A2, A3, and Carbomycin A (Deltamycin A4) against Staphylococcus aureus are summarized below.
| Compound | 4''-O-Acyl Group | R Group | MIC (µg/mL) against Staphylococcus aureus Smith |
| This compound | Acetyl | -COCH₃ | 0.4 |
| Deltamycin A2 | Propionyl | -COCH₂CH₃ | 0.8 |
| Deltamycin A3 | n-Butyryl | -CO(CH₂)₂CH₃ | 1.6 |
| Carbomycin A (Deltamycin A4) | Isovaleryl | -COCH₂CH(CH₃)₂ | 1.6 |
Data sourced from Shimauchi et al., 1980. The MIC values highlight the impact of the 4''-O-acyl group on antibacterial potency.
The data clearly indicates that the size and structure of the 4''-O-acyl group influence the antibacterial activity against Staphylococcus aureus. This compound, with the smallest acetyl group, exhibits the highest potency (lowest MIC). As the acyl chain length increases from propionyl (A2) to n-butyryl (A3) and the branched isovaleryl group (Carbomycin A), the antibacterial activity decreases. This suggests that a smaller, less sterically hindered substituent at the 4''-position is favorable for potent antibacterial activity against this pathogen.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, a common technique used for this purpose.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus).
-
Inoculate the colonies into a tube containing a suitable sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35-37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic (e.g., this compound) in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualizing the Structural-Activity Relationship
The relationship between the chemical structure of this compound and its analogs and their resulting antibacterial activity can be visualized through a logical diagram.
Caption: Structural modifications at the 4''-O-acyl position of Deltamycins directly impact their antibacterial potency.
Beyond Direct Inhibition: Potential Effects on Bacterial Signaling
While the primary mechanism of action of macrolides is the inhibition of protein synthesis, emerging research suggests that this class of antibiotics can also interfere with bacterial signaling pathways, particularly quorum sensing (QS). Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation.
At sub-inhibitory concentrations, macrolides have been shown to modulate QS systems in various bacteria. This interference can lead to a reduction in the production of virulence factors and an inhibition of biofilm formation, thereby diminishing the pathogenicity of the bacteria without directly killing them. Although specific studies on this compound's effect on quorum sensing are not yet prevalent, its classification as a macrolide suggests it may share this property with other members of its class.
The workflow for investigating the potential quorum sensing inhibitory effects of a compound like this compound is outlined below.
Caption: Experimental workflow to assess the quorum sensing inhibitory activity of this compound.
References
Safety Operating Guide
Safeguarding the Bench: Proper Disposal Procedures for Deltamycin A1
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond the bench to the proper disposal of all chemical reagents. Deltamycin A1, a macrolide antibiotic, requires careful handling and disposal to prevent environmental contamination and the potential development of antibiotic resistance. Adherence to established protocols is critical for maintaining a safe and compliant laboratory environment.
This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general best practices for laboratory antibiotic waste. As a primary directive, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as these are tailored to comply with all federal, state, and local regulations.[1]
Disposal of this compound Waste Streams
The appropriate disposal method for this compound depends on its concentration and form. Laboratory waste streams containing this antibiotic should be segregated into two main categories: concentrated stock solutions and diluted waste, such as contaminated media and labware.
High-Concentration this compound Waste:
Concentrated forms of this compound, such as unused or expired stock solutions, are considered hazardous chemical waste.[2] These should never be disposed of down the drain or in regular trash.
Experimental Protocol for High-Concentration Waste Disposal:
-
Segregation: Collect all high-concentration this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container label should include the chemical name ("this compound"), the concentration, and the appropriate hazard symbols as determined by your institution's EHS.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Low-Concentration this compound Waste:
This category includes items such as used cell culture media containing this compound and contaminated labware (e.g., pipette tips, gloves, and flasks). While diluted, this waste still requires deactivation to prevent the release of active antibiotic into the environment.
Experimental Protocol for Low-Concentration Waste Disposal:
-
-
Consult your institution's EHS for approved chemical deactivation procedures. A common method involves the addition of a solution like 1N NaOH or 1N HCl to hydrolyze the antibiotic, followed by neutralization. The specific protocol, including concentrations and reaction times, must be validated and approved.
-
-
Collection: After deactivation, collect the treated liquid waste in a designated container.
-
Contaminated Solids: Solid waste contaminated with this compound, such as gels and labware, should be collected in separate, clearly labeled biohazardous or chemical waste bags.[3]
-
Final Disposal: Dispose of the deactivated liquid and solid waste according to your institutional guidelines for chemical or biohazardous waste.[2][4]
Summary of this compound Disposal Methods
| Waste Type | Disposal Method | Key Considerations |
| High-Concentration Stock Solutions | Hazardous Chemical Waste Disposal | Segregate and store in a labeled, sealed container. Arrange for professional disposal.[2] |
| Low-Concentration Liquid Waste (e.g., used media) | Chemical Deactivation followed by Institutional Protocol | Autoclaving may not be sufficient. Follow approved chemical deactivation procedures.[2] |
| Contaminated Solid Waste (e.g., gloves, pipette tips) | Chemical or Biohazardous Waste Disposal | Collect in designated, labeled waste bags. |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste in a laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
